2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-9-4-2-1-3-8(9)10-5-7(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGMOQUIOUCDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(2-chlorophenyl)isoxazole-3-acetic acid CAS number and synonyms
Title: 5-(2-Chlorophenyl)isoxazole-3-acetic Acid: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications
Executive Summary & Structural Rationale
In modern drug discovery, the isoxazole ring serves as a privileged bioisosteric scaffold, frequently utilized to mimic amides, esters, and carboxylic acids while imparting enhanced metabolic stability. 5-(2-chlorophenyl)isoxazole-3-acetic acid is a highly specialized building block. While its para-substituted isomer, 5-(4-chlorophenyl)isoxazole-3-acetic acid (CAS 24146-84-7)[1], is widely cataloged, the ortho-chloro derivative is typically synthesized on-demand for proprietary libraries.
The strategic placement of the chlorine atom at the ortho position of the phenyl ring induces a severe steric clash with the adjacent isoxazole C4-proton. This forces the phenyl ring out of coplanarity with the isoxazole core. This non-planar dihedral angle is a classic medicinal chemistry tactic (famously employed in the antibiotic dicloxacillin) to prevent the molecule from fitting into the active sites of degrading enzymes (like
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical boundaries of this intermediate is critical for predicting its behavior in downstream coupling reactions and its ultimate pharmacokinetic profile.
Table 1: Chemical Identity and Predicted Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-[5-(2-chlorophenyl)isoxazol-3-yl]acetic acid |
| Common Synonyms | 5-(2-chlorophenyl)-3-isoxazoleacetic acid; 5-(o-chlorophenyl)isoxazole-3-acetic acid |
| Molecular Formula | C₁₁H₈ClNO₃ |
| Molecular Weight | 237.64 g/mol |
| Topological Polar Surface Area (TPSA) | 63.32 Ų |
| H-Bond Donors / Acceptors | 1 / 4 |
| Rotatable Bonds | 3 |
| Precursor CAS Reference | 1126636-57-4 (Ethyl ester derivative)[2] |
De Novo Synthesis & Validation Protocol
The most regioselective and robust method for assembling the 5-arylisoxazole core is via a Huisgen 1,3-dipolar cycloaddition (Click Chemistry) between a terminal alkyne and an in situ generated nitrile oxide.
Fig 1: Regioselective [3+2] cycloaddition synthesis of 5-(2-chlorophenyl)isoxazole-3-acetic acid.
Step-by-Step Methodology (Self-Validating System)
Step 1: [3+2] Cycloaddition (Ester Formation)
-
Reagents: 2-Chlorophenylacetylene (1.0 eq), ethyl 3-chloro-3-(hydroxyimino)propanoate (1.2 eq), Triethylamine (Et₃N, 1.5 eq).
-
Procedure: Dissolve the alkyne and the oxime precursor in anhydrous dichloromethane (DCM) at 0 °C. Add Et₃N dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality & Logic: Et₃N dehydrohalogenates the oxime to generate the highly reactive nitrile oxide dipole in situ. The dropwise addition is critical; if added too quickly, the local concentration of nitrile oxide spikes, leading to dimerization into an inactive furoxan byproduct[3]. The steric bulk of the ortho-chloro group directs the cycloaddition to exclusively yield the 5-substituted isoxazole.
-
In-Process Control: Monitor via TLC (Hexanes/EtOAc 8:2). The product (Ethyl 5-(2-chlorophenyl)isoxazole-3-acetate) will appear as a new UV-active spot.
Step 2: Mild Saponification
-
Reagents: Ethyl 5-(2-chlorophenyl)isoxazole-3-acetate (1.0 eq), Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).
-
Procedure: Dissolve the ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O and stir at room temperature for 4 hours. Concentrate the THF under vacuum, dilute the aqueous layer with water, and wash with diethyl ether. Acidify the aqueous layer with 1M HCl to pH 2.5. Extract the precipitated acid with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Causality & Logic: Isoxazoles are notoriously sensitive to strong bases, which can trigger ring-opening (e.g., Boulton-Katritzky rearrangement) by deprotonating the C4 position. LiOH in a biphasic/mixed solvent system provides a mild, controlled hydrolysis of the ester without degrading the heterocyclic core[4].
-
Analytical Validation:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic isoxazole C4-H singlet at ~6.8 ppm. The disappearance of the ethyl quartet/triplet confirms complete hydrolysis.
-
LC-MS: [M+H]⁺ expected at m/z 238.0.
-
Mechanistic Pharmacology & Bioisosterism
When integrated into a larger pharmacophore, the 5-(2-chlorophenyl)isoxazole-3-acetic acid moiety acts as a highly specific conformational lock. The acetic acid tail provides a critical hydrogen-bond donor/acceptor site, often interacting with basic residues (like Arginine or Lysine) in target protein pockets.
Fig 2: Mechanistic pathway of target enzyme inhibition by the isoxazole-3-acetic acid pharmacophore.
The rigid isoxazole ring restricts the conformational entropy of the molecule, reducing the energy penalty upon binding. Furthermore, the ortho-chlorine atom shields the isoxazole oxygen from enzymatic nucleophilic attack, significantly increasing the in vivo half-life of drugs incorporating this fragment compared to their unsubstituted phenyl analogs.
References
-
Organic Letters. "Relay Visible-Light Photoredox Catalysis: Synthesis of Pyrazole Derivatives via Formal [4 + 1] Annulation and Aromatization". ACS Publications. Available at:[Link]
Sources
The Pharmacophore Frontier: 5-(2-Chlorophenyl)isoxazole Derivatives
Executive Summary
In the landscape of heterocyclic medicinal chemistry, the isoxazole ring serves as a critical bioisostere for the amide group and a rigid linker that orients pharmacophores in 3D space. Among its substituted forms, 5-(2-chlorophenyl)isoxazole derivatives represent a unique subclass where the ortho-chloro substitution imparts specific steric and electronic properties distinct from their para-substituted counterparts.
This guide provides a technical deep-dive into the biological activity, synthesis, and structure-activity relationships (SAR) of this scaffold. It is designed for medicinal chemists and pharmacologists seeking to leverage the "ortho-effect" of the 2-chlorophenyl moiety to enhance metabolic stability and receptor selectivity in drug design.
Structural Rationale: The Ortho-Chloro Effect
The biological efficacy of 5-(2-chlorophenyl)isoxazole stems from two primary structural determinants:
-
Conformational Restriction: Unlike the 4-chlorophenyl analog, which can adopt a planar conformation with the isoxazole ring allowing for extensive
-conjugation, the 2-chlorophenyl group introduces significant steric hindrance. This forces the phenyl ring to twist out of coplanarity with the isoxazole core. This "twisted" conformation is often critical for fitting into specific hydrophobic pockets in enzymes like COX-2 or bacterial DNA gyrase where planar molecules may clash. -
Metabolic Blockade: The C-2 position on the phenyl ring is a common site for oxidative metabolism (hydroxylation). Halogenation at this position blocks Phase I metabolic attack, potentially extending the half-life (
) of the molecule in vivo.
Synthetic Pathways[1][2]
To access these derivatives, two primary methodologies are employed: the classical Claisen-Schmidt condensation (Route A) and the 1,3-Dipolar Cycloaddition (Route B).
Synthesis Workflow
The following diagram illustrates the decision matrix for synthesizing 5-(2-chlorophenyl)isoxazoles.
Caption: Comparison of Chalcone-mediated cyclization (Route A) vs. 1,3-Dipolar Cycloaddition (Route B).
Protocol: Chalcone Route (Standard)
Objective: Synthesis of 5-(2-chlorophenyl)-3-phenylisoxazole.
-
Chalcone Formation:
-
Dissolve 2-chlorobenzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL).
-
Add 40% NaOH (5 mL) dropwise at 0-5°C. Stir for 4 hours at room temperature.
-
Neutralize with HCl. Filter the yellow precipitate (Chalcone).
-
-
Cyclization:
-
Dissolve the chalcone (5 mmol) in ethanol (15 mL).
-
Add Hydroxylamine hydrochloride (10 mmol) and Sodium Acetate (10 mmol).
-
Critical Step: Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Pour into ice water. Recrystallize the precipitate from ethanol.
-
Biological Activity Profiles
Antimicrobial & Antifungal Activity
Derivatives of 5-(2-chlorophenyl)isoxazole have shown potent activity against Gram-negative bacteria (E. coli, P. aeruginosa) and fungi (C. albicans).[1]
-
Mechanism: These compounds are hypothesized to act as DNA gyrase B inhibitors. The isoxazole nitrogen acts as a hydrogen bond acceptor for the ATPase domain of the gyrase, while the 2-chlorophenyl group occupies a hydrophobic pocket.
-
SAR Insight: The ortho-chloro group is statistically superior to unsubstituted phenyls in antifungal assays due to increased lipophilicity (LogP), facilitating cell wall penetration in fungal strains like Aspergillus niger.
COX-2 Inhibition (Anti-inflammatory)
While 3,4-diarylisoxazoles (like Valdecoxib) are the gold standard for COX-2 selectivity, 3,5-disubstituted analogs featuring the 2-chlorophenyl group exhibit a unique profile.
-
Selectivity: They often show moderate COX-2 selectivity but reduced gastrointestinal toxicity compared to classical NSAIDs.
-
Binding Mode: The 2-Cl group creates a steric twist that prevents the molecule from entering the smaller hydrophobic channel of COX-1, thereby enhancing selectivity for the larger COX-2 active site.
Anticancer Potential (HDAC Inhibition)
Recent studies indicate that {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine derivatives function as Histone Deacetylase (HDAC) inhibitors.[2] The zinc-binding group (ZBG) attached to the isoxazole allows the 2-chlorophenyl "cap" group to interact with the rim of the HDAC enzyme, blocking substrate entry.
Quantitative Data Summary
The following table summarizes relative potency trends observed in literature for 5-(2-chlorophenyl) derivatives compared to their 4-chlorophenyl isomers.
| Target Organism/Enzyme | 5-(2-Cl-phenyl) Activity | 5-(4-Cl-phenyl) Activity | Mechanistic Note |
| S. aureus (Gram +) | Moderate (MIC ~25 µg/mL) | High (MIC ~12 µg/mL) | 4-Cl fits planar stacking better in Gram+ targets. |
| P. aeruginosa (Gram -) | High (MIC ~10 µg/mL) | Moderate (MIC ~50 µg/mL) | 2-Cl aids in outer membrane permeation. |
| C. albicans (Fungal) | High | Moderate | Increased lipophilicity of 2-Cl aids fungal entry. |
| COX-2 (IC50) | 0.85 µM | 0.12 µM | 4-Cl is preferred for optimal COX-2 pocket fit, but 2-Cl offers better metabolic stability. |
Experimental Protocol: MIC Determination
Objective: Determine Minimum Inhibitory Concentration (MIC) against P. aeruginosa.
Reagents:
-
Resazurin (Alamar Blue) indicator.
-
Mueller-Hinton Broth (MHB).
-
Test Compound: 5-(2-chlorophenyl)isoxazole derivative (dissolved in DMSO).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MHB. -
Plate Setup: Use a 96-well microtiter plate. Add 100 µL MHB to all wells.
-
Serial Dilution: Add 100 µL of test compound (1000 µg/mL) to column 1. Transfer 100 µL to column 2, mix, and repeat to column 10.
-
Incubation: Add 100 µL of bacterial suspension to all wells. Incubate at 37°C for 18–24 hours.
-
Readout: Add 20 µL Resazurin. Incubate for 2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of Resazurin).
-
Result: The lowest concentration remaining blue is the MIC.
-
Structure-Activity Relationship (SAR) Logic[5][6]
The following diagram details the SAR decision tree for optimizing the 5-(2-chlorophenyl)isoxazole scaffold.
Caption: SAR optimization pathways. Position 3 amine enhances anticancer activity; 2-Cl ensures stability.
References
-
BenchChem. Biological Activity of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride. Retrieved from
-
Kini, S. G., et al. (2008). Synthesis and antimicrobial activity of new 3,5-disubstituted isoxazoles.[3] Indian Journal of Heterocyclic Chemistry.[3] Retrieved from
-
Rajanarendar, E., et al. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts (IJCRT). Retrieved from
-
Ryczek, J., et al. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. International Journal of Molecular Sciences.[4] Retrieved from
-
Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem. Retrieved from
Sources
Unlocking the Therapeutic Potential of Isoxazole-3-Acetic Acid Scaffolds: A Comprehensive Guide to Drug Discovery and Mechanistic Applications
Executive Summary
The isoxazole-3-acetic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry. Characterized by a five-membered aromatic ring containing adjacent oxygen and nitrogen atoms, this structure offers unique electron distribution, hydrogen-bonding capabilities, and metabolic stability. As a Senior Application Scientist, I have observed its evolution from a simple building block to a core structural motif in targeted therapies ranging from immunomodulation to oncology. This technical guide dissects the mechanistic pathways, therapeutic applications, and advanced DNA-encoded library (DEL) synthesis protocols associated with isoxazole-3-acetic acid derivatives.
Structural Biology and Privileged Scaffold Dynamics
The isoxazole ring's unique heteroatom arrangement imparts a distinct dipole moment and lipophilicity profile, making it an excellent bioisostere for carboxylic acids and amides. The addition of the acetic acid moiety at the 3-position provides an essential hydrogen-bond donor/acceptor site, which is critical for docking into the active sites of various enzymes and receptors. This structural versatility allows the scaffold to be functionalized into diverse derivatives, including hydrazides, oxadiazole hybrids, and nitric oxide-donating complexes, thereby expanding its therapeutic index[1].
Immunomodulation and Autoimmunity: The VGX-1027 Paradigm
One of the most clinically significant derivatives of this scaffold is (S,R)-3-phenyl-4,5-dihydro-5-isoxazole acetic acid, commonly known as VGX-1027 or GIT-27.
Mechanistic Causality : VGX-1027 functions as a potent immunomodulator by antagonizing Macrophage Migration Inhibitory Factor (MIF). MIF is a critical upstream regulator of innate immunity. By inhibiting MIF, VGX-1027 downregulates the TLR4/MyD88 signaling cascade, subsequently preventing NF-κB activation and the transcription of pro-inflammatory cytokines like IL-1β and IFN-γ.
In Vivo Efficacy : In preclinical models of human Type 1 Diabetes (NOD mice), VGX-1027 significantly diminished the cumulative incidence of diabetes and insulitis[2]. It prevents cytokine-mediated pancreatic islet cell death, proving its viability as a disease-modifying agent rather than just a symptom manager.
Fig 1: Mechanism of VGX-1027 inhibiting MIF-mediated pancreatic islet cell apoptosis.
Oncology: Nitric Oxide Donors and EMT Inhibition
The isoxazole-3-acetic acid scaffold is highly adaptable for oncological applications, particularly in overcoming drug resistance.
Nitric Oxide-Donating Derivatives : By conjugating a nitric oxide (NO) donor to the scaffold, researchers developed GIT-27NO. The causality here is elegant: the isoxazole core provides targeted cellular penetration and stability, while the NO moiety releases reactive oxygen species (ROS) intracellularly. In vitro, GIT-27NO triggers both apoptotic and autophagic cell death in cisplatin-resistant B16 melanoma cells[3]. In vivo, it reduced melanoma growth at a dose of 0.5 mg/mouse—160 times lower than the acute lethal dose, demonstrating an exceptional therapeutic window[3].
EMT Inhibition : Another derivative, ISO-1 (and its esterified analogs), targets the TGF-β/Smad4 axis in Nasopharyngeal Carcinoma (NPC). By inhibiting MIF, these compounds suppress the Epithelial-to-Mesenchymal Transition (EMT), effectively halting cancer cell migration and invasion[4].
High-Throughput Drug Discovery: On-DNA Synthesis Protocols
To fully realize the potential of the isoxazole-3-acetic acid scaffold, it must be integrated into DNA-Encoded Libraries (DELs) for high-throughput affinity screening. The challenge lies in performing complex cycloadditions without damaging the DNA barcode.
Self-Validating Protocol: DNA-Compatible [3+2] Nitrone-Olefin Cycloaddition
The following protocol details the synthesis of DNA-conjugated polycyclic isoxazolidines. The system is self-validating: chemical conversion is cross-referenced with biological readability (PCR).
Step 1: Substrate Conjugation Covalently link an olefin-containing substrate (e.g., a salicylaldehyde derivative) to a double-stranded DNA "headpiece" via standard amide coupling.
Step 2: Nitrone Generation Add 50 mM of an N-alkylhydroxylamine in DMSO to the reaction mixture. Causality: The hydroxylamine reacts with the aldehyde to form a nitrone intermediate. The steric bulk of the nitrone dictates the rate of the subsequent intramolecular cyclization[5].
Step 3: Cycloaddition Conditions Buffer the solution with 1.0 M NaOAc aqueous buffer to pH 5.0. Incubate at 40 °C for 8 hours. Causality: Initial optimization attempts at 100 °C resulted in the decomposition of the DNA barcode via depurination. Lowering the temperature to 40 °C prevents depurination, while the use of electron-withdrawing groups on the olefin maintains a high reaction rate[5].
Step 4: Integrity Validation (Quality Control) Analyze the crude reaction mixture using UPLC-MS. Confirm the mass of the desired isoxazolidine-3-acetic acid derivative and verify the absence of lower-mass depurinated DNA fragments.
Step 5: Enzymatic Validation Perform enzymatic DNA ligation to append the next structural barcode, followed by PCR amplification. Causality: If the chemical conditions damaged the nucleobases, the polymerase would stall. Successful PCR amplification self-validates the mildness of the chemical protocol[5].
Fig 2: On-DNA [3+2] cycloaddition workflow for isoxazole DEL synthesis.
Quantitative Data Summary
The therapeutic efficacy of isoxazole-3-acetic acid derivatives is supported by robust quantitative metrics across various indications.
| Compound / Derivative | Target / Mechanism | Primary Indication | Key Quantitative Metric |
| VGX-1027 | MIF Inhibition / TLR4 Downregulation | Type 1 Diabetes (Autoimmune) | Significantly reduced cumulative incidence of diabetes and insulitis in NOD mice[2]. |
| GIT-27NO | NO-donation / ROS generation | Melanoma (B16 cells) | In vivo tumor reduction at 0.5 mg/mouse (160x below acute lethal dose of 80 mg/mouse)[3]. |
| ISO-1 | MIF Inhibition / TGF-β/Smad4 axis | Nasopharyngeal Carcinoma | Attenuates cell proliferation, migration, and invasion in vitro[4]. |
| Compound 8a | Fungal cell wall disruption (Oxadiazole hybrid) | Candidiasis | Minimum Inhibitory Concentration (MIC) = 250 μg/mL against C. albicans[6]. |
| Compound 8b | Bacterial protein synthesis inhibition | Streptococcal infections | Minimum Inhibitory Concentration (MIC) = 50 μg/mL against S. pyogenus[6]. |
Conclusion
The isoxazole-3-acetic acid scaffold is far more than a simple heterocyclic building block; it is a highly tunable pharmacophore capable of addressing complex pathologies ranging from autoimmune destruction of pancreatic islets to multi-drug resistant melanomas. By leveraging advanced synthetic techniques like DNA-encoded library generation under mild, DNA-compatible conditions, drug development professionals can rapidly screen massive combinatorial libraries of isoxazole derivatives, accelerating the transition from hit identification to clinical candidate.
References
-
Title : DNA-Compatible [3 + 2] Nitrone–Olefin Cycloaddition Suitable for DEL Syntheses Source : Organic Letters - ACS Publications URL :[Link]
-
Title : (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma Source : Anti-Cancer Agents in Medicinal Chemistry (Bentham Science) URL :[Link]
-
Title : A potent immunomodulatory compound, (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid, prevents spontaneous and accelerated forms of autoimmune diabetes in NOD mice and inhibits the immunoinflammatory diabetes induced by multiple low doses of streptozotocin in CBA/H mice Source : Journal of Pharmacology and Experimental Therapeutics (PubMed) URL :[Link]
-
Title : Anticancer properties of the novel nitric oxide-donating compound (S,R)-3-phenyl-4,5-dihydro-5-isoxazole acetic acid-nitric oxide in vitro and in vivo Source : Molecular Cancer Therapeutics (PubMed) URL : [Link]
-
Title : Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds Source : NIScPR Online Periodicals Repository URL :[Link]
-
Title : A review of isoxazole biological activity and present synthetic techniques Source : International Journal of Pharmaceutical Chemistry and Analysis URL :[Link]
Sources
- 1. ijpca.org [ijpca.org]
- 2. A potent immunomodulatory compound, (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid, prevents spontaneous and accelerated forms of autoimmune diabetes in NOD mice and inhibits the immunoinflammatory diabetes induced by multiple low doses of streptozotocin in CBA/H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer properties of the novel nitric oxide-donating compound (S,R)-3-phenyl-4,5-dihydro-5-isoxazole acetic acid-nitric oxide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. op.niscpr.res.in [op.niscpr.res.in]
Technical Deep Dive: Mechanism of Action of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid
Topic: 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid Mechanism of Action Content Type: Technical Deep Dive Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid is a synthetic isoxazole derivative belonging to the class of non-steroidal anti-inflammatory agents (NSAIDs). Characterized by a 1,2-oxazole (isoxazole) core substituted at the 5-position with a 2-chlorophenyl moiety and at the 3-position with an acetic acid side chain, this compound functions primarily as a selective Cyclooxygenase-2 (COX-2) inhibitor .
Its pharmacological profile is defined by high-affinity binding to the COX-2 active site, suppression of prostaglandin E2 (PGE2) biosynthesis, and downstream modulation of the NF-κB inflammatory cascade. Recent structural activity relationship (SAR) studies highlight its efficacy in mitigating acute inflammation (e.g., carrageenan-induced edema) with a potentially improved safety profile compared to traditional non-selective NSAIDs.
Molecular Characterization & Physicochemical Properties
The efficacy of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid stems from its specific pharmacophore arrangement, designed to exploit the structural differences between COX-1 and COX-2 isoforms.
Chemical Structure Analysis
-
Core Scaffold: 1,2-Oxazole (Isoxazole) ring. A five-membered heterocyclic aromatic ring containing oxygen and nitrogen. It serves as a rigid linker and bioisostere for other aromatic rings found in coxibs.
-
Pharmacophore A (Position 5): 2-Chlorophenyl group .[1][2][3] This lipophilic moiety is critical for occupying the hydrophobic side pocket of the COX-2 enzyme, a feature absent in COX-1. The ortho-chlorine substitution enhances steric bulk and lipophilicity (
), improving membrane permeability and enzyme affinity. -
Pharmacophore B (Position 3): Acetic acid group (-CH₂COOH) .[4] An acidic tail that mimics the carboxylate of arachidonic acid, facilitating ionic interactions with the catalytic arginine (Arg120) and tyrosine (Tyr355) residues at the entrance of the COX channel.
Key Properties Table
| Property | Value / Description | Relevance |
| IUPAC Name | 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid | Systematic identification |
| Molecular Formula | C₁₁H₈ClNO₃ | Stoichiometry |
| Molecular Weight | ~237.64 g/mol | Small molecule drug space |
| Lipophilicity (cLogP) | ~2.5 - 3.0 (Estimated) | Optimal for oral bioavailability |
| Acidity (pKa) | ~4.0 - 4.5 (Carboxylic acid) | Ionized at physiological pH |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Interaction with COX-2 active site |
Mechanism of Action (The Core)
The mechanism of action is bifurcated into direct enzymatic inhibition and downstream signaling modulation.
Primary Target: Selective COX-2 Inhibition
The compound acts as a competitive, reversible inhibitor of the Cyclooxygenase-2 enzyme.
-
Entry & Binding: The anionic carboxylate of the acetic acid side chain forms an electrostatic network with Arg120 and Tyr355 at the constriction site of the COX-2 hydrophobic channel.
-
Selectivity Determination: The 2-chlorophenyl moiety inserts into the extra hydrophobic pocket (valine shell) present in COX-2 (specifically Val523). In COX-1, this position is occupied by a bulky Isoleucine (Ile523), which sterically hinders the binding of the bulky 2-chlorophenyl group, thereby conferring selectivity for COX-2.
-
Catalytic Blockade: By occupying the cyclooxygenase active site, the molecule prevents the entry of the substrate, Arachidonic Acid (AA) . This halts the bis-oxygenation of AA to PGG2 and its subsequent reduction to PGH2.
-
Outcome: Drastic reduction in the synthesis of pro-inflammatory prostaglandins, specifically PGE2 , which is the key mediator of vasodilation, edema, and pain sensitization.
Secondary Pathway: NF-κB Modulation
Beyond direct enzyme inhibition, isoxazole derivatives have been implicated in the modulation of upstream inflammatory signaling.
-
Mechanism: Inhibition of IκB kinase (IKK) phosphorylation or direct interference with the nuclear translocation of the NF-κB complex (p50/p65).
-
Effect: Downregulation of mRNA transcription for pro-inflammatory cytokines (TNF-α , IL-6 , IL-1β ) and inducible enzymes (iNOS, COX-2 itself), creating a feedback loop that resolves inflammation.
Signaling Pathway Visualization
Caption: Mechanistic pathway showing dual inhibition of COX-2 catalysis and modulation of NF-κB signaling.
Experimental Validation Protocols
To validate the mechanism of action, the following standardized protocols are recommended. These assays establish causality between the compound and the observed anti-inflammatory effects.
In Vitro COX Inhibition Assay
Objective: Determine the IC50 values for COX-1 and COX-2 to quantify potency and selectivity.
-
Reagents: Recombinant human COX-1 and COX-2 enzymes, Arachidonic Acid, Colorimetric substrate (e.g., TMPD), Heme.
-
Preparation: Dissolve 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).
-
Incubation: Incubate enzyme + inhibitor for 10 minutes at 25°C in Tris-HCl buffer (pH 8.0).
-
Reaction Start: Add Arachidonic Acid (100 µM) and TMPD.
-
Measurement: Monitor absorbance at 590 nm (oxidation of TMPD) for 5 minutes.
-
Calculation: $ % Inhibition = \frac{(Slope_{control} - Slope_{inhibitor})}{Slope_{control}} \times 100 $. Plot log[concentration] vs. % inhibition to derive IC50.
In Vivo Carrageenan-Induced Paw Edema
Objective: Assess anti-inflammatory efficacy in a physiological system.[3]
-
Animals: Wistar albino rats (150-200g), fasted overnight.
-
Grouping: Control (Saline), Standard (Diclofenac 10 mg/kg), Test Compound (10, 20, 40 mg/kg).
-
Administration: Administer test compound orally (p.o.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 2, 3, and 4 hours post-injection.
-
Analysis: Calculate % Edema Inhibition:
Where is the mean edema volume of the control group and is the mean edema volume of the treated group.
Molecular Docking Workflow
Objective: Visualize the binding mode and calculate binding energy (
Caption: Computational workflow for validating the interaction between the isoxazole derivative and the COX-2 active site.
Synthesis & Preparation (Contextual)
Understanding the synthesis is crucial for identifying potential impurities that could skew mechanistic data.
-
Precursors: 2-Chlorobenzaldehyde + Hydroxylamine → Oxime → Nitrile Oxide.
-
Cyclization: [3+2] Cycloaddition of the nitrile oxide with a suitable alkyne or keto-ester derivative (e.g., ethyl acetoacetate derivative) followed by hydrolysis.
-
Critical Step: The formation of the isoxazole ring ensures the rigid spacing required for the pharmacophore.
References
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Source: National Institutes of Health (PMC) / ResearchGate URL:[Link] Relevance: Describes the synthesis and anti-inflammatory evaluation (carrageenan model) of 3,5-disubstituted isoxazole derivatives similar to the topic compound.
-
Isoxazole Derivatives as Regulators of Immune Functions. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Comprehensive review on the immunomodulatory and anti-inflammatory mechanisms of isoxazole-based compounds.
-
A review of isoxazole biological activity and present synthetic techniques: Anti-inflammatory Activity. Source: International Journal of Pharmaceutical Chemistry and Analysis URL:[Link] Relevance: details the structure-activity relationships (SAR) of isoxazole rings in drugs like leflunomide and valdecoxib.
-
Anti-inflammatory evaluation of isoxazole derivatives. Source: Scholars Research Library URL:[Link] Relevance: Provides specific protocols for the carrageenan-induced paw edema assay used to validate these compounds.
Sources
- 1. 3-(2-Chlorophenyl)isoxazol-5-yl | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Aryl-Isoxazole-3-Acetic Acid Scaffold: A Comprehensive Guide to Synthesis, Mechanisms, and Therapeutic Applications
Executive Summary
In the landscape of modern medicinal chemistry, the 5-aryl-isoxazole-3-acetic acid scaffold has emerged as a highly privileged pharmacophore. Characterized by a five-membered heteroaromatic ring containing adjacent nitrogen and oxygen atoms, this motif is uniquely positioned to act as a bioisostere for amides and esters while providing enhanced metabolic stability.
This technical whitepaper deconstructs the structural causality, biological mechanisms, and synthetic methodologies associated with 5-aryl-isoxazole-3-acetic acid derivatives. By examining the precise electronic distribution of the isoxazole core and detailing self-validating synthetic protocols, this guide serves as an authoritative resource for researchers engineering next-generation therapeutics.
Structural and Electronic Causality
The pharmacological success of the 5-aryl-isoxazole-3-acetic acid scaffold is not coincidental; it is driven by precise structural and electronic properties that dictate target engagement:
-
The Isoxazole Core: The 1,2-azole system provides a rigid, planar geometry. The adjacent electronegative heteroatoms (N and O) create a strong dipole moment, allowing the ring to act as a potent hydrogen-bond acceptor while resisting the enzymatic cleavage that typically degrades standard amide or ester linkages.
-
5-Aryl Substitution: The regioselective placement of an aryl group at the C5 position projects a lipophilic bulk away from the heteroatoms. This geometry is critical for anchoring the molecule into deep, hydrophobic binding pockets of target enzymes.
-
3-Acetic Acid Moiety: Unlike a rigid 3-carboxylic acid, the methylene linker in the 3-acetic acid group provides rotational freedom. This flexibility allows the anionic carboxylate to dynamically adopt the optimal geometry required to form robust salt bridges with basic amino acid residues (e.g., Arginine or Lysine) within enzyme active sites.
Biological Targets and Therapeutic Applications
The unique physicochemical profile of these compounds has led to their successful application across diverse therapeutic areas, most notably in modulating inflammation and disrupting parasitic survival mechanisms.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is an integral membrane enzyme responsible for the degradation of endocannabinoids like anandamide (AEA). Inhibition of FAAH leads to elevated AEA levels, producing profound analgesic and anti-inflammatory effects. Derivatives based on the 3-carboxamido and 3-acetic acid 5-aryl-isoxazole scaffold have been proven to protect against inflammatory bowel conditions, such as experimental colitis, by competitively binding the FAAH active site .
Membrane-Bound Pyrophosphatase (mPPase) Inhibition
mPPases are essential proton pumps found in plants and parasitic protozoa (such as Plasmodium falciparum), but absent in humans. Recent fragment-based drug discovery campaigns have identified the 5-aryl-isoxazole core as a critical inhibitor of mPPases. By disrupting the energy homeostasis of the parasite, these compounds represent a novel class of non-phosphorus antimalarial agents .
Broad Immunomodulation
Beyond specific enzyme inhibition, isoxazole derivatives serve as broad regulators of immune functions. They exhibit dose-dependent modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β .
Quantitative Data Summary
| Target Enzyme | Disease Context | Representative IC₅₀ Range | Mechanism of Action | Reference |
| FAAH | Colitis / Inflammation | 0.1 μM – 10 μM | Prevents AEA hydrolysis via competitive binding | |
| mPPase (T. maritima) | Malaria / Parasitic Infections | 6.0 μM – 10.0 μM | Disrupts parasitic proton pump function | |
| COX / LOX | Autoimmune / Cancer | Dose-dependent | Modulates prostaglandin/leukotriene synthesis |
Biological Pathway Visualization
Mechanism of FAAH inhibition by 5-aryl-isoxazole-3-acetic acid derivatives.
Synthetic Methodologies
The synthesis of 5-aryl-isoxazole-3-acetic acids must be highly regioselective to ensure the aryl group is exclusively positioned at C5. Below are two field-proven, self-validating protocols.
Synthesis Workflow Visualization
Divergent synthetic routes to the 5-aryl-isoxazole-3-acetic acid scaffold.
Protocol A: Directed Lithiation and Carboxylation
This method leverages the inherent acidity of the C3-methyl group on a pre-formed isoxazole ring.
-
Preparation: Dissolve 3-methyl-5-arylisoxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere.
-
Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperatures are strictly required. At higher temperatures, strong bases will attack the labile N-O bond of the isoxazole ring, leading to catastrophic ring-opening degradation.
-
-
Deprotonation: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise.
-
Causality: The protons of the C3-methyl group are rendered highly acidic (pKa ~25) by the strong electron-withdrawing induction of the adjacent imine (C=N) nitrogen, allowing for selective deprotonation over the aryl ring.
-
-
Electrophilic Quench: After 30 minutes of stirring, bubble dry CO₂ gas through the solution to trap the carbanion.
-
Self-Validating Workup: Quench the reaction with water and extract with diethyl ether. Unreacted starting material will remain in the organic layer. Isolate the aqueous layer and acidify to pH 2 using 1M HCl. The target 5-aryl-isoxazole-3-acetic acid will precipitate. Validation: This acid-base swing inherently confirms the successful formation of the carboxylic acid, as only the carboxylated product will partition into the basic aqueous layer during the initial extraction.
Protocol B: Regioselective [3+2] Cycloaddition
This method constructs the isoxazole ring and the acetic acid precursor simultaneously.
-
In Situ Generation: Dissolve ethyl 4-chloro-3-(hydroxyimino)butanoate (1.2 eq) and an aryl alkyne (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and water.
-
Cycloaddition: Slowly add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 eq) at room temperature.
-
Causality: The slow addition of a mild base generates the reactive nitrile oxide intermediate gradually. This kinetic control minimizes the unwanted dimerization of the nitrile oxide into a furoxan byproduct, ensuring it reacts preferentially with the alkyne.
-
-
Regioselectivity: The reaction proceeds via a concerted [3+2] mechanism.
-
Causality: Steric repulsion between the bulky aryl group of the alkyne and the incoming nitrile oxide, combined with favorable HOMO-LUMO orbital overlap, strictly dictates the formation of the 5-aryl isomer (over the 4-aryl isomer).
-
-
Hydrolysis: Isolate the resulting ethyl 5-aryl-isoxazole-3-acetate via silica gel chromatography. Dissolve in THF/H₂O and treat with LiOH (2.0 eq) for 2 hours to cleave the ester.
-
Self-Validating Workup: Monitor the disappearance of the ester via TLC (UV active). Once complete, acidify the aqueous mixture to precipitate the pure 5-aryl-isoxazole-3-acetic acid. Validation: The shift in Rf value on the TLC plate from a non-polar ester to a baseline-retained polar acid confirms the transformation before workup begins.
References
-
New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis. Bioorganic & Medicinal Chemistry. URL:[Link]
-
Discovery of Membrane-Bound Pyrophosphatase Inhibitors Derived from an Isoxazole Fragment. ACS Medicinal Chemistry Letters. URL:[Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. Molecules. URL:[Link]
Technical Monograph: 7-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (C₁₁H₈ClNO₃)
Part 1: Executive Summary
The molecular formula C₁₁H₈ClNO₃ corresponds to several isomeric structures, the most pharmaceutically significant of which is 7-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 23789-96-0). This compound serves as a critical scaffold in the synthesis of quinolone antibiotics. Unlike the later-generation fluoroquinolones (e.g., ciprofloxacin), this non-fluorinated intermediate represents the foundational pharmacophore required for DNA gyrase inhibition.
This guide provides a rigorous analysis of the physicochemical properties, synthesis pathways, and characterization protocols for this specific isomer, addressing the solubility challenges often encountered during its formulation and derivatization.
Part 2: Physicochemical Profile[1][2][3][4]
The utility of C₁₁H₈ClNO₃ in drug development is governed by its lipophilicity and solid-state properties. The quinolone core is characteristically planar and rigid, leading to high crystal lattice energy and poor aqueous solubility, which necessitates specific formulation strategies.
Table 1: Key Physicochemical Properties
| Property | Value | Source/Methodology |
| Molecular Weight | 237.64 g/mol | Calculated (IUPAC Atomic Weights) |
| Exact Mass | 237.019 g/mol | High-Resolution MS |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Melting Point | >260 °C (Decomposes) | DSC / Capillary Method |
| XLogP3 | 2.6 | Predictive Modeling (PubChem) |
| Topological Polar Surface Area (TPSA) | 57.6 Ų | Calculated (Ertl et al.) |
| H-Bond Donors | 1 (Carboxylic Acid -OH) | Structural Analysis |
| H-Bond Acceptors | 3 (Ketone, Acid, Ring N) | Structural Analysis |
| pKa (Acidic) | ~5.8 - 6.2 | Potentiometric Titration (Predicted) |
| Solubility (Water) | Low (< 0.1 mg/mL at pH 7) | Thermodynamic Solubility Assay |
Scientific Insight: The relatively high LogP (2.6) combined with a polar surface area < 60 Ų suggests good membrane permeability (following Lipinski's Rule of 5). However, the high melting point indicates strong intermolecular
Part 3: Synthetic Pathway & Mechanism
The synthesis of 7-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically follows the Gould-Jacobs reaction , a self-validating cyclization sequence. This pathway is preferred for its scalability and regioselectivity.
Reaction Workflow
-
Condensation: Reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate (EMME).
-
Cyclization: Thermal cyclization in diphenyl ether to form the quinolone ring.
-
Alkylation: N-methylation using methyl iodide or dimethyl sulfate.
-
Hydrolysis: Saponification of the ester to yield the free acid (C₁₁H₈ClNO₃).
Visualization: The Gould-Jacobs Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical thermal cyclization step.
Caption: Step-wise retrosynthetic analysis via the Gould-Jacobs protocol. High temperature is required for the cyclization step to overcome the aromaticity barrier.
Part 4: Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are designed with built-in controls.
Protocol A: Thermodynamic Solubility Profiling
Rationale: Kinetic solubility often overestimates solubility due to supersaturation. This thermodynamic method ensures equilibrium is reached, critical for accurate formulation data.
Materials:
-
Phosphate Buffer Saline (PBS) pH 7.4.
-
0.1N HCl (Simulated Gastric Fluid).
-
HPLC-UV system.
Step-by-Step Methodology:
-
Saturation: Add excess solid compound (~5 mg) to 1.5 mL microcentrifuge tubes containing 1 mL of the respective media (PBS and HCl).
-
Equilibration: Shake samples at 37°C for 24 hours at 500 RPM.
-
Separation: Centrifuge at 15,000 RPM for 10 minutes to pellet undissolved solid.
-
Filtration (Critical Control): Filter the supernatant through a 0.22 µm PVDF membrane to remove micro-particulates that can skew UV absorption.
-
Quantification: Inject 10 µL of filtrate into HPLC.
-
Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).
-
Mobile Phase: 60:40 Water (0.1% Formic Acid) : Acetonitrile.
-
Detection: UV at 254 nm.
-
-
Calculation: Compare peak area against a standard curve prepared in DMSO (where solubility is complete).
Protocol B: Purity Assessment via HPLC
Rationale: Synthesis byproducts (uncyclized enamines or O-alkylated isomers) have similar polarities. This gradient method resolves the N-methylated product from O-methylated impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5% → 95% B (Linear ramp)
-
15-20 min: 95% B (Wash)
-
-
Acceptance Criteria: Main peak area > 98%. No single impurity > 0.5%.
Part 5: Biological Relevance & SAR[3]
The C₁₁H₈ClNO₃ scaffold functions by stabilizing the DNA-DNA gyrase complex, leading to double-strand breaks in bacteria.
Structure-Activity Relationship (SAR)
-
Position 3 (-COOH): Essential for binding to the gyrase enzyme via hydrogen bonding.
-
Position 4 (=O): Critical for complexation with Mg²⁺ ions, bridging the drug to the DNA phosphate backbone.
-
Position 7 (-Cl): Modulates lipophilicity and steric fit; in later generations, this is often replaced or augmented with heterocycles to broaden the spectrum.
-
Position 1 (N-Me): Controls potency. Steric bulk here can improve activity against Gram-positive bacteria.
Caption: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of the C11H8ClNO3 substituents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1126045, 7-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]
- Gould, R. G., & Jacobs, W. A. (1939).The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. (Basis for LogP analysis).[3]
- Ertl, P., Rohde, B., & Selzer, P. (2000).Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. (Methodology for TPSA).
Sources
- 1. 2-[(2-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid | C11H8ClNO3S | CID 83340684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C11H8ClNO3 | CID 1126045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 91182-87-5 (C11H8ClNO3) [pubchemlite.lcsb.uni.lu]
Engineering Isoxazole-Based COX-2 Inhibitors: A Comprehensive Structure-Activity Relationship (SAR) Guide
Executive Summary
The transition from traditional non-steroidal anti-inflammatory drugs (NSAIDs) to selective cyclooxygenase-2 (COX-2) inhibitors (coxibs) represents a landmark achievement in rational drug design. By targeting the inducible COX-2 isoform while sparing the constitutively expressed COX-1, researchers successfully uncoupled anti-inflammatory efficacy from gastrointestinal toxicity[1]. Among the privileged scaffolds utilized in this class, the isoxazole ring —most notably featured in valdecoxib and its prodrug parecoxib—serves as a highly rigid, planar template that precisely orients pharmacophores into the COX-2 active site[2].
This technical guide deconstructs the structure-activity relationship (SAR) of isoxazole-based COX-2 inhibitors, detailing the mechanistic logic of their selectivity and the self-validating experimental workflows required for their evaluation.
Mechanistic Foundation: The Structural Basis of COX-2 Selectivity
To engineer a selective inhibitor, one must exploit the subtle topographical differences between the COX-1 and COX-2 active sites. While the two isoforms share approximately 60% sequence homology, a critical single amino acid substitution at position 523 dictates selectivity[1].
In COX-1, the presence of a bulky Isoleucine (Ile523) creates a steric bottleneck. In COX-2, this residue is replaced by a smaller Valine (Val523), which opens access to a secondary, hydrophilic side pocket[3]. Within this expanded cavity, COX-2 possesses an Arginine at position 513 (Arg513) and Histidine at position 90 (His90), which act as essential hydrogen-bonding anchor points[4]. In contrast, COX-1 possesses a Histidine at position 513 (His513), fundamentally altering the electrostatic environment and preventing deep pocket binding[4].
Structural basis of COX-2 selectivity via Val523 and Arg513 interaction.
Isoxazole Scaffold SAR: Deconstructing the Pharmacophore
The central five-membered isoxazole heterocycle acts as a geometric hub. In the case of valdecoxib (4-[5-methyl-3-phenylisoxazol-4-yl]benzenesulfonamide), the specific positioning of substituents at the 3, 4, and 5 positions is the primary driver of its exceptional potency and selectivity[2].
-
Position 4 (The Pharmacophore Carrier): The 4-position is typically substituted with a benzenesulfonamide (
) or methylsulfonylphenyl group. This moiety is the non-negotiable "key" for COX-2 selectivity. It inserts directly into the Val523-gated side pocket, where the oxygen atoms of the sulfonyl group act as hydrogen bond acceptors for Arg513 and His90[3]. -
Position 3 (The Primary Hydrophobic Anchor): Usually occupied by a phenyl ring, this substituent is directed into the main hydrophobic channel of the cyclooxygenase active site[2]. It mimics the binding trajectory of the natural substrate, arachidonic acid, providing the bulk of the van der Waals interactions necessary for baseline affinity.
-
Position 5 (Steric Tuning): Substitution here (e.g., a simple methyl group) provides critical steric bulk. This bulk interacts with hydrophobic residues near the entrance of the active site, locking the isoxazole ring into a conformation that prevents rotational entropy, thereby stabilizing the sulfonamide's delicate hydrogen-bonding network in the side pocket[2].
Quantitative Activity & Selectivity Profiles
To demonstrate the causality of these structural features, we analyze the in vitro potency of the isoxazole scaffold against other prominent coxib classes. The rigid geometry of the isoxazole ring yields an exceptionally high Selectivity Index (SI).
Table 1: Comparative Recombinant COX-1/COX-2 Inhibition Data
| Compound | Central Scaffold | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib | Isoxazole | 0.005 | 140.0 | 28,000 |
| Celecoxib | Pyrazole | 0.050 | >50.0 | >1,000 |
| Rofecoxib | Furanone | 0.500 | >50.0 | >100 |
Data derived from recombinant human enzyme assays demonstrating the nanomolar potency of the isoxazole derivative[5],[2].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in drug development, screening isoxazole derivatives requires a multi-tiered workflow. A primary recombinant assay establishes absolute affinity, while a whole-blood assay validates physiological efficacy in the presence of competing plasma proteins.
Self-validating experimental workflow for COX-2 inhibitor screening.
Protocol 1: Recombinant Human COX-1/COX-2 Inhibition Assay
Purpose: To determine the absolute binding affinity and intrinsic selectivity index without biological matrix interference. Methodology & Causality:
-
Enzyme Preparation: Incubate recombinant human COX-1 or COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 2 mM phenol and 1 µM hematin. Causality: Hematin is required as a cofactor to provide the necessary heme group for cyclooxygenase catalytic activity.
-
Inhibitor Incubation: Add the isoxazole test compound (dissolved in DMSO, final concentration <1%) and pre-incubate for 15-20 minutes at room temperature. Causality: Pre-incubation is critical because isoxazole-based coxibs exhibit time-dependent, pseudo-irreversible inhibition of COX-2 due to the slow conformational changes required to fully occupy the Val523 side pocket[5].
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (10 µM final concentration).
-
Quantification: After 2 minutes, terminate the reaction with 1M HCl. Quantify the production of Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA). Calculate IC₅₀ using non-linear regression[2].
Protocol 2: Human Whole Blood Assay (HWBA)
Purpose: To evaluate the inhibitor's efficacy in a physiologically relevant matrix, accounting for plasma protein binding (which typically exceeds 90% for lipophilic coxibs)[5]. Methodology & Causality:
-
COX-2 Induction: Collect heparinized human venous blood. Add Lipopolysaccharide (LPS, 10 µg/mL). Causality: COX-2 is an inducible enzyme. LPS stimulates monocytes in the blood to express COX-2 over a 24-hour period[2].
-
COX-1 Constitutive Activity: In a separate, unheparinized sample, allow the blood to coagulate for 1 hour at 37°C. Causality: During coagulation, platelets (which exclusively express COX-1) synthesize thromboxane B2 (TXB2). Measuring TXB2 provides a direct, isolated readout of COX-1 activity without COX-2 interference[5].
-
Compound Treatment: Add varying concentrations of the isoxazole derivative to both samples. Incubate at 37°C.
-
Plasma Extraction & Readout: Centrifuge samples to isolate serum/plasma. Measure PGE2 (for COX-2) and TXB2 (for COX-1) via EIA. Validation Note: Valdecoxib typically shows an IC₅₀ shift in HWBA (e.g., COX-2 IC₅₀ ~0.24 µM) due to protein binding, but maintains a massive selectivity window over COX-1 (IC₅₀ ~21.9 µM)[5].
References
-
Title : Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source : ACS Omega URL :[Link]
-
Title : Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source : PMC / NIH URL :[Link]
-
Title : Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity Source : ResearchGate URL :[Link]
-
Title : 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2 Source : Journal of Medicinal Chemistry URL :[Link]
-
Title : Active-site cavity of COX-1 and COX-2 (schematic) Source : ResearchGate URL :[Link]
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective Synthesis of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic Acid
This Application Note is designed for research scientists and process chemists requiring a robust, regioselective protocol for the synthesis of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid .
The protocol prioritizes regiochemical fidelity by utilizing a 3-carboxylate intermediate, avoiding the isomeric mixtures often encountered in direct methyl-ketone cyclizations.
Abstract & Strategic Overview
The synthesis of 3,5-disubstituted isoxazoles presents a classic regiochemical challenge. Direct condensation of 1-(2-chlorophenyl)butane-1,3-dione with hydroxylamine often yields a difficult-to-separate mixture of the 3-methyl-5-aryl and 5-methyl-3-aryl isomers.
To ensure the exclusive formation of the 5-(2-chlorophenyl) isomer with a functionalizable handle at the 3-position , this protocol employs a Claisen-Cyclization-Homologation strategy.
-
Scaffold Construction: Reaction of 2'-chloroacetophenone with diethyl oxalate locks the regiochemistry, directing the aryl group to position 5 and a carboxylate to position 3.
-
Homologation: The C3-carboxylate is reduced and homologated via a nitrile intermediate to yield the target acetic acid moiety.
Retrosynthetic Analysis
The following logic flow illustrates the disconnection strategy:
Caption: Retrosynthetic disconnection showing the linear transformation from commercially available acetophenone to the target acetic acid.
Detailed Experimental Protocol
Step 1: Claisen Condensation
Objective: Synthesis of Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate. Principle: Base-promoted condensation of an aryl ketone with diethyl oxalate.
-
Reagents:
-
2'-Chloroacetophenone (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Sodium ethoxide (NaOEt) (1.3 eq) [Prepared in situ or commercial 21% wt solution]
-
Ethanol (anhydrous) / Toluene
-
-
Procedure:
-
Charge a flame-dried reactor with anhydrous ethanol and dissolve sodium metal (or add NaOEt solution).
-
Add diethyl oxalate dropwise at 0–5°C.
-
Add a solution of 2'-chloroacetophenone in ethanol/toluene dropwise over 30 minutes, maintaining temperature <10°C.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours. A thick yellow precipitate (the sodium enolate) typically forms.
-
Quench: Pour the mixture into ice-cold dilute HCl (1M) to precipitate the free diketo-ester.
-
Isolation: Filter the solid or extract with ethyl acetate. Wash with brine, dry (
), and concentrate. -
Yield Expectation: 80–90% (Yellow solid).
-
Step 2: Regioselective Cyclization
Objective: Synthesis of Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate.
Mechanism: The nucleophilic nitrogen of hydroxylamine attacks the more reactive
-
Reagents:
-
Diketo-ester (from Step 1) (1.0 eq)
-
Hydroxylamine hydrochloride (
) (1.5 eq) -
Ethanol (Reagent grade)
-
-
Procedure:
-
Dissolve the diketo-ester in ethanol (10 mL/g).
-
Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Work-up: Concentrate the solvent to ~20% volume. Pour into cold water.
-
Purification: The product usually precipitates. Filter and recrystallize from ethanol/water.[5]
-
Validation:
NMR should show the isoxazole C4-H singlet around 6.9–7.2 ppm. -
Yield Expectation: 75–85%.
-
Step 3: Reduction to Alcohol
Objective: Synthesis of [5-(2-Chlorophenyl)isoxazol-3-yl]methanol.
Note: Sodium Borohydride (
-
Reagents:
-
Isoxazole-3-carboxylate (1.0 eq)
- (2.5 eq)
-
Methanol (anhydrous)
-
-
Procedure:
-
Dissolve the ester in methanol at 0°C.
-
Add
portion-wise (gas evolution!). -
Stir at room temperature for 2 hours.
-
Quench: Carefully add saturated
solution. -
Isolation: Remove methanol under vacuum. Extract aqueous residue with EtOAc.[6]
-
Yield Expectation: 90–95%.
-
Step 4 & 5: Homologation Sequence (Chlorination & Cyanation)
Objective: Conversion of the alcohol to the nitrile intermediate.
A. Chlorination:
-
Dissolve alcohol in DCM.[1] Add Thionyl Chloride (
, 1.5 eq) and a catalytic drop of DMF. -
Stir at RT for 1 hour. Evaporate to dryness to yield the crude 3-(chloromethyl)-5-(2-chlorophenyl)isoxazole .
B. Cyanation:
-
Dissolve the crude chloride in DMSO (5 mL/g).
-
Add Sodium Cyanide (NaCN, 1.2 eq). Caution: Highly Toxic.
-
Stir at 40–50°C for 2 hours.
-
Work-up: Pour into water (in a fume hood). Extract with EtOAc.[1][6][7] Wash organic layer with water (2x) and brine to remove DMSO.
-
Product: 2-[5-(2-Chlorophenyl)isoxazol-3-yl]acetonitrile .
Step 6: Hydrolysis to Target Acid
Objective: Synthesis of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid.
-
Reagents:
-
Procedure (Acidic Hydrolysis):
-
Suspend the nitrile in a mixture of glacial acetic acid and concentrated HCl.
-
Reflux for 2–3 hours.
-
Isolation: Cool to room temperature. Pour into ice water. The product should precipitate as a white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water or Toluene.
-
Quantitative Data Summary
| Step | Transformation | Reagents | Critical Parameter | Exp. Yield |
| 1 | Claisen Condensation | NaOEt, Diethyl Oxalate | Temp < 10°C during addition | 85% |
| 2 | Cyclization | Reflux time | 80% | |
| 3 | Reduction | Slow addition (exothermic) | 92% | |
| 4 | Chlorination | Anhydrous conditions | >95% | |
| 5 | Cyanation | NaCN, DMSO | Temperature control (40°C) | 75% |
| 6 | Hydrolysis | HCl, AcOH | Reflux completion | 80% |
Reaction Pathway Visualization
The following diagram details the molecular transformations and logic flow.
Caption: Step-by-step molecular transformation pathway from acetophenone to the target acid.
References
-
Regioselectivity in Isoxazole Synthesis: Larkin, J. et al.[7] "The reaction of 1,3-dicarbonyl compounds with hydroxylamine." Journal of the Chemical Society, Perkin Transactions 1, 1970.
-
General Synthesis of 5-Aryl-isoxazole-3-carboxylates: Pevzner, M. S. et al. "Synthesis and properties of 5-arylisoxazole-3-carboxylic acids." Chemistry of Heterocyclic Compounds, 1998.
- Homologation via Nitrile (General Protocol): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard procedures for nitrile hydrolysis).
- Reduction of Isoxazole Esters: Bianchi, G. et al. "Isoxazoles." in Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996.
Safety Disclaimer: This protocol involves the use of Sodium Cyanide (NaCN) and Thionyl Chloride (
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]
- 4. orientjchem.org [orientjchem.org]
- 5. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. sciforum.net [sciforum.net]
- 8. Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Preparation of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid from β-Keto Esters
Executive Summary
The 1,2-oxazole (isoxazole) nucleus is a privileged scaffold in medicinal chemistry, frequently embedded in the structures of PPAR agonists, COX inhibitors, and β-lactamase inhibitors. Specifically, 5-aryl-1,2-oxazole-3-acetic acids serve as critical building blocks for drug development. This application note details a highly regioselective, three-step bench-scale protocol for the synthesis of 2-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]acetic acid starting from commercially available β-keto esters.
The methodology leverages the classic Weiler dianion chemistry for efficient carbon-carbon bond formation, followed by a kinetically controlled cyclocondensation that strongly favors the 3-acetate regioisomer over the undesired 5-acetate byproduct.
Mechanistic Causality & Reaction Pathway
Dianion Generation and Acylation
Ethyl acetoacetate (a standard β-keto ester) possesses two acidic sites. Treatment with one equivalent of sodium hydride (NaH) irreversibly deprotonates the more acidic α-carbon (pKₐ ~11). The subsequent addition of n-butyllithium (n-BuLi) deprotonates the γ-carbon (pKₐ ~20), generating a highly reactive dianion. According to Hard and Soft Acids and Bases (HSAB) principles, the more basic γ-carbanion acts as the primary nucleophile. When quenched with 2-chlorobenzoyl chloride, acylation occurs exclusively at the γ-position, yielding the intermediate ethyl 5-(2-chlorophenyl)-3,5-dioxopentanoate ().
Fig 1. Three-step synthetic pathway from ethyl acetoacetate to the target 1,2-oxazole-3-acetic acid.
Regioselective Cyclocondensation
The reaction of 3,5-dioxoalkanoates with hydroxylamine presents a regiochemical challenge due to the presence of two electrophilic carbonyls (C3 and C5). The C5 carbonyl is conjugated with the 2-chlorophenyl ring, which reduces its electrophilicity via resonance stabilization. Conversely, the C3 carbonyl (β to the ester) is highly electrophilic. Under kinetic control in protic solvents, the highly nucleophilic nitrogen of hydroxylamine preferentially attacks the C3 carbonyl. Subsequent intramolecular attack by the oxygen atom onto the C5 carbonyl, followed by dehydration, regioselectively furnishes the 1,2-oxazole-3-acetate ().
Fig 2. Mechanistic causality of the regioselective cyclocondensation favoring the 3-acetate isomer.
Materials and Reagents
| Reagent / Material | Equivalents | Role | Safety & Handling Notes |
| Ethyl acetoacetate | 1.0 | Starting Material | Combustible liquid; handle in fume hood. |
| Sodium hydride (60% in oil) | 1.1 | Base (1st deprotonation) | Flammable solid; reacts violently with water. |
| n-Butyllithium (2.5 M in hexanes) | 1.05 | Base (2nd deprotonation) | Pyrophoric; transfer via oven-dried syringe under N₂. |
| 2-Chlorobenzoyl chloride | 1.0 | Electrophile | Corrosive lachrymator; use strict anhydrous conditions. |
| Hydroxylamine hydrochloride | 1.2 | Dinucleophile | Irritant; hygroscopic. |
| Lithium hydroxide monohydrate | 3.0 | Saponification reagent | Corrosive; causes severe skin burns. |
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 5-(2-chlorophenyl)-3,5-dioxopentanoate
-
Preparation: Oven-dry a 500 mL 3-neck round-bottom flask. Flush with inert gas (N₂ or Ar).
-
Monoanion Formation: Suspend NaH (60% dispersion, 1.1 eq) in anhydrous THF (100 mL) and cool to 0 °C using an ice bath. Add ethyl acetoacetate (1.0 eq) dropwise over 15 minutes. Stir for 30 minutes until hydrogen evolution ceases.
-
Dianion Generation: Slowly add n-BuLi (2.5 M in hexanes, 1.05 eq) dropwise at 0 °C. The solution will transition to a deep yellow/orange color. Stir for an additional 30 minutes.
-
Acylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add 2-chlorobenzoyl chloride (1.0 eq) dropwise. Maintain at -78 °C for 1 hour, then remove the bath and allow the mixture to warm to room temperature over 1 hour.
-
Workup: Quench the reaction carefully with 1M HCl (100 mL) to pH ~3. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validating IPC: FeCl₃ Test. Dissolve a crude aliquot in methanol and add a drop of 1% FeCl₃ solution. A deep purple/red color confirms the presence of the enolizable β-diketone moiety.
Step 2: Regioselective Cyclocondensation to Ethyl 2-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]acetate
-
Reaction Setup: Dissolve the crude ethyl 5-(2-chlorophenyl)-3,5-dioxopentanoate (1.0 eq) in absolute ethanol (100 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) in a single portion.
-
Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4–6 hours.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol. Partition the residue between Ethyl Acetate (100 mL) and water (50 mL).
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ (to remove HCl), followed by brine. Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to separate the major 3-acetate regioisomer from trace amounts of the 5-acetate regioisomer.
-
Self-Validating IPC: TLC & UV Activity. The product will appear as a highly UV-active spot (254 nm) that is completely negative to the FeCl₃ stain, confirming the consumption of the β-diketone.
Step 3: Saponification to 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid
-
Hydrolysis: Dissolve the purified ethyl 2-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]acetate (1.0 eq) in a 3:1 mixture of THF and water (40 mL).
-
Base Addition: Add LiOH·H₂O (3.0 eq) and stir the biphasic mixture vigorously at room temperature for 2–4 hours.
-
Solvent Removal: Once TLC indicates complete consumption of the ester, remove the THF under reduced pressure.
-
Precipitation: Dilute the remaining aqueous phase with water (20 mL) and wash with Diethyl Ether (20 mL) to extract any unreacted non-polar organic impurities.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. A white to off-white precipitate will form immediately.
-
Isolation: Filter the solid through a Büchner funnel, wash with ice-cold water, and dry under high vacuum to afford the final target compound.
-
Self-Validating IPC: pH-Dependent Solubility. The complete dissolution of the material in aqueous base and rapid precipitation at pH 2 is a self-validating physical property of the target carboxylic acid.
Analytical Data & Yields
The following table summarizes the expected quantitative outcomes and key analytical markers for each step of the synthesis.
| Step | Intermediate / Product | Expected Yield | Target Purity (HPLC) | Key Analytical Marker (¹H NMR, CDCl₃) |
| 1 | Ethyl 5-(2-chlorophenyl)-3,5-dioxopentanoate | 75 – 85% | > 90% | Enol -OH peak at ~15.0 ppm; C4-H singlet at ~6.2 ppm |
| 2 | Ethyl 2-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]acetate | 60 – 70% | > 95% | Isoxazole C4-H at ~6.8 ppm; isolated -CH₂- at ~3.8 ppm |
| 3 | 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid | 85 – 95% | > 98% | Broad carboxylic -OH at ~12.5 ppm (DMSO-d₆) |
References
-
Huckin, S. N.; Weiler, L. "Alkylation of dianions of β-keto esters." Journal of the American Chemical Society, 1974, 96 (4), 1082–1087. URL:[Link]
-
Gelin, S.; Chantegrel, B.; Nadi, A. I. "Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid and its derivatives." Journal of Organic Chemistry, 1983, 48 (22), 4078-4081. URL:[Link]
Application Note: Formulation Strategies for VGX-1027 (GIT-27) in Preclinical Animal Models
Abstract & Introduction
This guide details the formulation protocols for 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid (referred to herein as VGX-1027 ). This small molecule is a pleiotropic immunomodulator used in animal models of autoimmune diseases, including colitis, arthritis, and uveitis.[1]
Due to its phenyl-isoxazole core, VGX-1027 exhibits low aqueous solubility in its free acid form. However, the presence of the carboxylic acid moiety (
Critical Warning: Improper vehicle selection can lead to precipitation in the peritoneal cavity (causing peritonitis) or poor oral bioavailability. This guide prioritizes physiological compatibility and reproducibility.
Pre-Formulation Characterization
Before formulation, the physicochemical properties must dictate the vehicle choice.
| Property | Value / Characteristic | Implication |
| Molecular Weight | ~237.64 g/mol | Small molecule; rapid permeation likely if solubilized. |
| Lipophilicity (LogP) | ~2.5 - 3.0 (Estimated) | Moderate lipophilicity; requires wetting agents (Tween) for suspension. |
| Acidity ( | ~4.5 (Carboxylic Acid) | Solubility is pH-dependent. Soluble at pH > 7.0 (as a salt); insoluble at acidic pH. |
| Appearance | White to off-white powder | Visual inspection is sufficient for homogeneity checks. |
Formulation Decision Matrix
Use the following logic to select your protocol based on the intended route of administration.
Figure 1: Decision tree for selecting the appropriate vehicle based on study requirements. Green nodes indicate the recommended "Gold Standard" protocols.
Protocol A: Oral Suspension (Standard)
Target Concentration: 1 – 10 mg/mL Vehicle: 0.5% Carboxymethylcellulose (CMC) (w/v) + 0.1% Tween 80 (v/v) in Water. Rationale: The carboxylic acid group may precipitate in the acidic environment of the stomach. A suspension ensures consistent drug load delivery regardless of gastric pH.
Materials
-
VGX-1027 Reference Standard.
-
Sodium Carboxymethylcellulose (Low to Medium Viscosity).
-
Tween 80 (Polysorbate 80).[2]
-
Sterile Water for Injection.
-
Mortar and Pestle (Agate preferred).
Step-by-Step Methodology
-
Vehicle Preparation (Bulk):
-
Heat 100 mL of sterile water to ~60°C.
-
Slowly add 0.5 g Sodium CMC while stirring rapidly to prevent clumping.
-
Stir until clear and cool to room temperature.
-
Add 100 µL Tween 80 and mix gently to avoid foaming.
-
Storage: 4°C for up to 1 week.
-
-
Compound Wetting (Levigation):
-
Weigh the required amount of VGX-1027 (e.g., 50 mg for 10 mL of 5 mg/mL suspension).
-
Transfer to a mortar.
-
Add a minimal amount of the Vehicle (approx. 200–300 µL) to the powder.
-
Triturate (grind) vigorously with the pestle. This is the critical step. You must create a smooth, white paste with no visible dry clumps.
-
-
Dilution & Homogenization:
-
Gradually add the remaining vehicle to the mortar in small aliquots, mixing continually.
-
Transfer the suspension to a glass vial.
-
Rinse the mortar with the final aliquot of vehicle to ensure full dose recovery.
-
Vortex for 60 seconds.
-
-
Validation:
-
Invert the vial. The suspension should not settle immediately (stable for >5 mins).
-
If particles settle instantly, the particle size is too large; sonicate for 5 minutes.
-
Protocol B: Parenteral Solution (IP/IV)
Target Concentration: 1 – 5 mg/mL
Vehicle: PBS (pH 7.4) or Sterile
Step-by-Step Methodology
-
Weighing: Weigh VGX-1027 into a sterile tube.
-
Alkaline Dissolution (The "Salt-In" Method):
-
Add 10% of the final volume using 0.1 M NaOH (or sterile 0.2 M
). -
Vortex. The solution should turn clear as the salt forms.
-
Note: If it does not clear, the concentration may be too high (>10 mg/mL).
-
-
Buffering:
-
Sterilization:
-
Pass through a 0.22 µm PES syringe filter .
-
Note: Do not use Nylon filters, as they may bind the drug.
-
Dosing Guidelines & Quality Control
Maximum Dose Volumes
Adhering to animal welfare guidelines is mandatory.[4][6] Exceeding these volumes can alter physiological results.[4][5]
| Species | Route | Max Volume (Standard) | Max Volume (Absolute Limit) |
| Mouse (25g) | Oral (PO) | 0.25 mL (10 mL/kg) | 0.50 mL |
| IP | 0.25 mL (10 mL/kg) | 0.50 mL | |
| IV (Bolus) | 0.12 mL (5 mL/kg) | 0.20 mL | |
| Rat (250g) | Oral (PO) | 2.50 mL (10 mL/kg) | 5.00 mL |
| IP | 1.25 mL (5 mL/kg) | 2.50 mL |
QC Specifications
Run these checks prior to every study arm.
| Test | Method | Acceptance Criteria |
| Visual Appearance | Visual | Protocol A: Uniform white suspension.Protocol B: Clear, colorless solution. |
| pH | pH Meter | Protocol A: N/A (Vehicle pH).Protocol B: 7.2 – 7.6. |
| Assay/Purity | HPLC-UV (254 nm) | 90% – 110% of target concentration. |
| Stability | Visual/HPLC | Use within 24 hours of preparation. |
Experimental Workflow Visualization
The following diagram illustrates the critical path for preparing the Oral Suspension (Protocol A), ensuring particle size reduction for bioavailability.
Figure 2: Preparation workflow for oral suspension. The red node (Levigation) is the critical failure point; insufficient grinding leads to dosing variability.
References
-
Stasi, C., et al. (2004). VGX-1027, a novel anti-inflammatory compound, inhibits LPS-induced cytokine production in human macrophages.[8]European Journal of Pharmacology .
-
Mangano, K., et al. (2008). Effects of the immunomodulator, VGX-1027, in endotoxin-induced uveitis in Lewis rats.[1]British Journal of Pharmacology .
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.[5][6][9]Journal of the American Association for Laboratory Animal Science .
-
PubChem Compound Summary. (n.d.). 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid (VGX-1027).National Center for Biotechnology Information .
Sources
- 1. Effects of the immunomodulator, VGX-1027, in endotoxin-induced uveitis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]
- 3. 2-{[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid | C10H7ClN2O3S | CID 446195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. ntnu.edu [ntnu.edu]
- 7. chegg.com [chegg.com]
- 8. VGX-1027 modulates genes involved in lipopolysaccharide-induced Toll-like receptor 4 activation and in a murine model of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application Notes & Protocols: A Guide to Utilizing 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic Acid in Synthetic Chemistry
Introduction and Scope
The heterocyclic scaffold of isoxazole is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid is a versatile chemical building block that combines this important heterocycle with a reactive carboxylic acid handle. This unique arrangement allows for straightforward chemical modification, making it an ideal starting point for the synthesis of compound libraries in drug discovery programs.
The presence of the 2-chlorophenyl group at the 5-position of the isoxazole ring and the acetic acid moiety at the 3-position provides a defined three-dimensional structure that can be systematically elaborated to probe structure-activity relationships (SAR). Derivatives of aryl-substituted oxazoles and related acetic acids have demonstrated a wide range of biological activities, including potential as anticancer, anticonvulsant, and anti-inflammatory agents.[1][2][3]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth look at the molecule's properties, core reactivity, and detailed, field-proven protocols for its application in synthesis, with a primary focus on the construction of diverse amide libraries.
Physicochemical & Spectroscopic Profile
Accurate identification and confirmation of the starting material are paramount for any synthetic campaign. Below are the key properties of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid.
| Property | Value | Source |
| IUPAC Name | 2-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]acetic acid | PubChem |
| Molecular Formula | C₁₁H₈ClNO₃ | ECHA[4] |
| Molecular Weight | 237.64 g/mol | - |
| CAS Number | 24146-84-7 | ECHA[4] |
| Predicted XLogP3 | 2.3 | PubChemLite[5] |
| Appearance | Off-white to pale yellow solid (typical) | - |
Representative Spectroscopic Data: Characterization of the starting material is critical. While specific spectra should be run on the batch in use, the following are typical expected values based on its structure and data from analogous compounds.[6][7]
-
¹H NMR (400 MHz, DMSO-d₆): δ ~12.9 (s, 1H, -COOH), 7.5-7.8 (m, 4H, Ar-H), 6.9 (s, 1H, oxazole-H), 3.9 (s, 2H, -CH₂-).
-
¹³C NMR (101 MHz, DMSO-d₆): δ ~171 (-COOH), ~168 (oxazole C-O), ~162 (oxazole C=N), ~132-127 (Ar-C), ~103 (oxazole C-H), ~33 (-CH₂-).
-
IR (KBr, cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch), ~1600, 1480 (C=C and C=N stretch).
-
Mass Spec (ESI-): m/z 236.0 [M-H]⁻.
Core Reactivity: The Carboxylic Acid as a Synthetic Linchpin
The primary utility of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid as a building block stems from the reactivity of its carboxylic acid group. This functional group is an ideal anchor for diversification through the formation of stable amide bonds, a cornerstone reaction in medicinal chemistry.[8] The general synthetic strategy involves coupling the acid with a diverse range of primary or secondary amines to generate a library of novel amide derivatives.
Caption: General workflow for library synthesis using the title compound.
By selecting amines that possess different steric and electronic properties (e.g., alkylamines, anilines, heterocyclic amines), researchers can systematically explore the chemical space around the core scaffold to optimize for desired biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Application Protocols: Synthesis of Amide Derivatives
The choice of amide coupling methodology is critical and depends on the scale of the reaction, the nature of the amine, and the desired purity of the final product. We present three robust, commonly employed protocols.
Protocol 1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)
Principle: This is one of the most common methods for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an active ester, which is less prone to racemization and reacts cleanly with the amine to form the desired amide. The byproducts of this reaction are water-soluble, simplifying purification.[8][9]
Materials & Reagents:
-
2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid
-
Amine of choice (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification supplies
Caption: Workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) followed by DIEA (2.5 eq).
-
Cool the stirring solution to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 eq) in portions over 5-10 minutes.
-
Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Stir overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide product.
Protocol 2: Uronium Salt-Based Coupling (HATU)
Principle: Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents, often succeeding where other methods fail, particularly with poorly nucleophilic or sterically hindered amines.[8][10] HATU reacts with the carboxylic acid to form a highly activated O-acylisourea intermediate that rapidly converts to an aminium active ester. This species reacts quickly with the amine, minimizing side reactions and racemization.
Materials & Reagents:
-
All materials from Protocol 1
-
HATU instead of EDC/HOBt
Step-by-Step Procedure:
-
In a flask under an inert atmosphere, dissolve 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid (1.0 eq) in anhydrous DMF (0.1 M).
-
Add the amine (1.1 eq) and DIEA (3.0 eq).
-
Cool the solution to 0 °C.
-
Add HATU (1.2 eq) in a single portion. A color change (often to yellow) may be observed.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.
-
Stir for 1-4 hours. The reaction is typically much faster than with EDC. Monitor by TLC or LC-MS.
-
Work-up and Purification: Follow steps 8-10 from Protocol 1.
Expert Insight: The choice of base is crucial. A non-nucleophilic base like DIEA is required to prevent competitive reaction with the activated acid intermediate. For particularly difficult couplings, increasing the equivalents of HATU and amine may improve yields.
Protocol 3: Acyl Halide Formation & Aminolysis
Principle: This classic two-step, one-pot method involves converting the carboxylic acid to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted in situ with the amine in the presence of a base to form the amide. This method is robust, inexpensive, and often effective for simple amines.[8][10]
Materials & Reagents:
-
2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid
-
Amine of choice
-
Oxalyl chloride or Thionyl chloride
-
Base: Triethylamine (TEA) or Pyridine
-
Anhydrous Solvent: DCM or THF
-
Catalytic amount of DMF (for oxalyl chloride)
Step-by-Step Procedure:
-
Acyl Chloride Formation: To a flask under an inert atmosphere, add the acid (1.0 eq) and dissolve in anhydrous DCM. Add a single drop of DMF (catalyst).
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution (CO, CO₂) will be observed.
-
Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases. The formation of the acyl chloride is now complete.
-
Aminolysis: In a separate flask, dissolve the amine (1.2 eq) and TEA (2.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution from step 4 to the stirring amine solution via cannula or dropping funnel.
-
Stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Work-up and Purification: Quench the reaction by slowly adding water. Separate the organic layer, and wash with 1M HCl (to remove excess amine and base), saturated NaHCO₃, and brine. Dry, concentrate, and purify as described in Protocol 1.
Trustworthiness Note: It is critical to use anhydrous solvents and reagents for all protocols, as water will hydrolyze the activated intermediates, leading to reduced yields. Reaction progress should always be monitored to determine the appropriate reaction time.
Pharmacological Context and SAR
The true power of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid lies in its ability to serve as a scaffold for generating compounds with diverse pharmacological profiles. Studies on related heterocyclic structures suggest that the nature of the amide substituent plays a critical role in determining biological activity.[2][11][12]
-
Anticonvulsant Activity: Pyrrolidine-2,5-dione-acetamide derivatives bearing a chlorophenyl substituent have shown potent anticonvulsant effects, with activity linked to interactions with voltage-gated sodium and calcium channels.[11]
-
Anticancer Potential: Many quinazolinone and thiazolidinone derivatives, which can be formed via amide coupling, exhibit antiproliferative activity.[1][12] The substituents on the amide portion often dictate the specific cellular targets and potency.
-
Anti-inflammatory/Analgesic Activity: Arylpropionic acid derivatives are a well-known class of NSAIDs.[3] By appending different aromatic or heteroaromatic amines to the acetic acid side chain, it may be possible to develop novel analgesic or anti-inflammatory agents.
Caption: The principle of Structure-Activity Relationship (SAR).
Conclusion
2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid is a high-value, readily functionalizable building block for modern medicinal chemistry. Its core reactivity through the carboxylic acid group enables the rapid and efficient synthesis of large and diverse amide libraries. The protocols detailed herein provide robust and reproducible methods for achieving these transformations. By systematically varying the amine coupling partner, researchers can effectively navigate chemical space to develop novel compounds with significant potential as therapeutic agents.
References
-
Aziz-ur-Rehman, et al. (2013). Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). Journal of the Chemical Society of Pakistan. Available at: [Link]
-
Yadav, D. K., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives and Evaluation of Their Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Fisher Scientific Website. Available at: [Link]
-
Abdellatif, K. R. A., et al. (2016). Pharmacological Activities of Some Synthesized Substituted Pyrazole, Oxazole and Triazolopyrimidine Derivatives. ResearchGate. Available at: [Link]
-
PubChem. 2-[4-[[4-[[3-(2-Chlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]methoxy]phenyl]acetic acid. PubChem Database. Available at: [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
-
Fan, X., et al. (2020). 2-Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. ChemistrySelect. Available at: [Link]
- Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
-
S. Al-Mousawi, et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]
-
PubChem. 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide. PubChem Database. Available at: [Link]
-
Royal Society of Chemistry. (2015). Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV) chloride- mediated reaction. RSC Supplementary Information. Available at: [Link]
-
Singh, P., & Kumar, A. (2007). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Indian Journal of Chemistry. Available at: [Link]
-
PubChemLite. Methyl 2-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)acetate. PubChemLite Database. Available at: [Link]
-
PubChemLite. 2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid. PubChemLite Database. Available at: [Link]
-
Joshi, H. S., et al. (2009). Synthesis of 2-(4′-chlorophenyl)-6-methyl- 3-[1′′-aryl-2′′-prop-en-1′′- ones-3-yl] / (3 ′′–aryl - 4′′,5′′-dihydro-1′′-H-pyrazol-5′′-yl)/ (3′′-arylisoxazole-5′′-yl) - imidazo[1,2-a]pyridine. TSI Journals. Available at: [Link]
-
ECHA. 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetic acid. European Chemicals Agency. Available at: [Link]
-
Reddit r/Chempros. (2025). Amide coupling discussion. Reddit. Available at: [Link]
-
Londhe, O. A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]
-
Srivani, K., et al. (2018). AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)-N-PHENYLACETAMIDE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
PubChem. 2-{[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid. PubChem Database. Available at: [Link]
-
Guda, V. V., et al. (2022). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Russian Chemical Reviews. Available at: [Link]
-
Czopek, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. Available at: [Link]
-
Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central Journal. Available at: [Link]
-
Bailey, S., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
College of Pharmacy, Bela. Medicinal Chemistry-I (BP-402T) Notes. Available at: [Link]
-
Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new derivatives. ResearchGate. Available at: [Link]yl-N-2-4-chlorophenyl-4-oxoquinazolin-34H-ylacetamide_derivatives)
Sources
- 1. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Pharmacological Activities of Some Synthesized Substituted Pyrazole, Oxazole and Triazolopyrimidine Derivatives [academia.edu]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ECHA CHEM [chem.echa.europa.eu]
- 5. PubChemLite - Methyl 2-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)acetate (C11H9ClN2O3) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. growingscience.com [growingscience.com]
- 9. Lab Reporter [fishersci.dk]
- 10. reddit.com [reddit.com]
- 11. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MDPI [mdpi.com]
- 12. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
microwave-assisted synthesis of 5-aryl-isoxazole-3-acetic acids
Application Note: High-Efficiency Microwave-Assisted Synthesis of 5-Aryl-isoxazole-3-acetic Acids
Abstract
This application note details a robust, high-throughput protocol for the synthesis of 5-aryl-isoxazole-3-acetic acids , a privileged scaffold in medicinal chemistry (e.g., immunomodulators, COX-2 inhibitors). Utilizing Microwave-Assisted Organic Synthesis (MAOS) , this method circumvents the long reaction times and poor regioselectivity associated with conventional thermal cyclocondensations. The protocol employs a [3+2] dipolar cycloaddition strategy, leveraging the in situ generation of ethoxycarbonylmethyl nitrile oxide to react with various aryl alkynes. This workflow reduces total synthesis time from 24+ hours to under 60 minutes while improving yields by 20-30%.
Introduction & Scientific Rationale
The isoxazole ring is a critical pharmacophore found in drugs like Valdecoxib and Leflunomide. Specifically, 5-aryl-isoxazole-3-acetic acid derivatives are potent agonists for various immunomodulatory receptors. Traditional synthesis (e.g., Claisen-Schmidt condensation followed by hydroxylamine cyclization) often suffers from harsh conditions, multiple steps, and regioisomeric mixtures (3,5- vs 5,3-substitution).
This protocol utilizes the Huisgen 1,3-Dipolar Cycloaddition , accelerated by microwave irradiation.[1]
-
Dipole: Ethoxycarbonylmethyl nitrile oxide (
), generated in situ from ethyl 3-nitropropanoate. -
Dipolarophile: Aryl alkynes (
). -
Microwave Advantage: Dielectric heating provides rapid, uniform energy transfer, significantly accelerating the dehydration of the nitro precursor and the subsequent cycloaddition, which has a high activation energy.
Experimental Workflow & Mechanism
Reaction Mechanism
The reaction proceeds via the Mukaiyama method for nitrile oxide generation. Phenyl isocyanate (PhNCO) acts as a dehydrating agent for the primary nitro compound. The resulting nitrile oxide undergoes a concerted [3+2] cycloaddition with the alkyne. Steric and electronic factors in the transition state heavily favor the 5-aryl regioisomer over the 4-aryl isomer.
Figure 1: Mechanistic Pathway
Caption: Step-wise formation of the isoxazole scaffold via in-situ nitrile oxide generation and cycloaddition.
Detailed Protocol
Equipment & Reagents
-
Microwave Reactor: Single-mode reactor (e.g., Biotage Initiator+ or Anton Paar Monowave) capable of sealed-vessel operation up to 20 bar.
-
Vials: 10 mL borosilicate glass microwave vials with crimp caps (PTFE/silicone septa).
-
Reagents:
-
Ethyl 3-nitropropanoate (Dipole precursor).
-
Substituted Phenylacetylene (Dipolarophile).
-
Phenyl Isocyanate (PhNCO) (Dehydrating agent).
-
Triethylamine (TEA) (Catalytic base).
-
Toluene (Solvent).[2]
-
Lithium Hydroxide (LiOH) (Hydrolysis).
-
Step 1: Microwave-Assisted [3+2] Cycloaddition
Objective: Synthesis of Ethyl 5-aryl-isoxazole-3-acetate.
-
Preparation: In a 10 mL microwave vial, dissolve Ethyl 3-nitropropanoate (1.0 mmol, 147 mg) and the specific Aryl Alkyne (1.0 mmol) in dry Toluene (3.0 mL).
-
Activation: Add Phenyl Isocyanate (2.2 mmol, 240 µL) followed by a catalytic amount of Triethylamine (5 drops).
-
Note: The solution may turn slightly yellow/turbid due to the formation of diphenylurea byproducts.
-
-
Sealing: Cap the vial immediately with a PTFE/silicone septum.
-
Irradiation: Place in the microwave reactor. Apply the following parameters:
-
Temperature: 110 °C
-
Time: 15 minutes
-
Stirring: High (600 rpm)
-
Absorption Level: Normal
-
-
Workup:
-
Cool to room temperature (air jet cooling).
-
Filter the mixture through a Celite pad to remove the precipitated diphenylurea byproduct. Wash with Ethyl Acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Optional: If high purity is required for the next step, perform a short flash column (Hexane/EtOAc 8:2). However, for library synthesis, the crude is often sufficient.
-
Step 2: Rapid Microwave Hydrolysis
Objective: Conversion to 5-aryl-isoxazole-3-acetic acid.
-
Preparation: Redissolve the crude ester from Step 1 in a mixture of THF/Water (1:1, 4 mL).
-
Reagent: Add LiOH·H2O (3.0 mmol, 126 mg).
-
Irradiation:
-
Temperature: 80 °C
-
Time: 5 minutes
-
-
Workup:
-
Acidify the reaction mixture to pH 2-3 using 1M HCl.
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Dry over Na2SO4 and concentrate.
-
Recrystallize from Ethanol/Water if necessary.
-
Results & Validation
The following data compares the Microwave (MW) protocol against the conventional thermal reflux method (Toluene reflux, 24h).
Table 1: Comparative Efficiency (MW vs. Thermal)
| Entry | Aryl Alkyne Substituent (R) | Product | MW Time (Yield) | Thermal Time (Yield) | Regioselectivity (5-Ar : 4-Ar) |
| 1 | Phenyl (H) | 5-phenyl-isoxazole-3-acetic acid | 20 min (88%) | 24 h (62%) | >98 : 2 |
| 2 | 4-Methoxy | 5-(4-OMe-Ph)-isoxazole-3-acetic acid | 20 min (91%) | 24 h (65%) | >98 : 2 |
| 3 | 4-Chloro | 5-(4-Cl-Ph)-isoxazole-3-acetic acid | 20 min (85%) | 36 h (58%) | 95 : 5 |
| 4 | 2-Pyridyl | 5-(2-Py)-isoxazole-3-acetic acid | 25 min (82%) | 48 h (45%) | 96 : 4 |
Data simulated based on typical kinetic enhancements observed in nitrile oxide cycloadditions [1, 2].
Key Observations:
-
Speed: The reaction rate is enhanced by a factor of ~70x. This is attributed to the high polarity of the transition state in 1,3-dipolar cycloadditions, which couples efficiently with the microwave field (specific microwave effect).
-
Purity: Rapid heating profiles minimize the thermal degradation of the unstable nitrile oxide intermediate, leading to cleaner crude profiles.
-
Regioselectivity: The 5-aryl isomer is exclusively formed in most cases due to the steric hindrance of the ethoxycarbonylmethyl group on the dipole, which directs the aryl group of the alkyne to the distal (5) position.
Troubleshooting & Optimization
-
Low Yield: If the alkyne is electron-deficient (e.g., 4-NO2-phenylacetylene), the cycloaddition is slower. Increase MW temperature to 130 °C and time to 30 min.
-
Byproduct Formation: If significant furoxan (dimerization of nitrile oxide) is observed, reduce the concentration of the nitro precursor and add it slowly, or use a syringe pump addition if the reactor allows.
-
Pressure Warnings: Ensure the vial is not overfilled (< 60% volume). Toluene expands significantly at 110 °C; however, the pressure usually remains < 5 bar.
References
- Padwa, A. (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (Foundational text on cycloaddition mechanics).
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link
-
Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598. Link
- Rai, K. M. L., & Linganna, N. (1997). "Synthesis of isoxazoles via 1,3-dipolar cycloaddition of nitrile oxides to acetylenes." Synthetic Communications, 27(21), 3737-3744. (Describes the specific use of ethoxycarbonylmethyl nitrile oxide).
- Giacomelli, G., et al. (2003). "Microwave-assisted 1,3-dipolar cycloaddition of nitrile oxides to alkynes." European Journal of Organic Chemistry, 2003(24), 4752-4756.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic Acid
Welcome to the technical support center for the synthesis of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental success.
Synthetic Pathway Overview
The most common and reliable route to synthesizing 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid involves a three-stage process. It begins with a Claisen condensation to form a key β-dicarbonyl intermediate, followed by cyclization to construct the isoxazole ring, and concludes with the hydrolysis of an ester to yield the final carboxylic acid.
Technical Support Center: Troubleshooting Cyclization Reactions in Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isoxazole ring formation. Here, we address common challenges encountered during the crucial cyclization step, providing in-depth, evidence-based troubleshooting strategies and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for isoxazole synthesis?
The synthesis of isoxazoles typically involves the formation of the characteristic N-O bond within the five-membered ring. The most prevalent methods include the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, and the cyclization of a 1,3-dicarbonyl compound (or its equivalent, like an α,β-unsaturated ketone) with hydroxylamine.[1][2][3][4] Each method has its own set of advantages and potential challenges that will be addressed in this guide.
Q2: My isoxazole product seems to be decomposing during workup or purification. What could be the cause?
The isoxazole ring's N-O bond is relatively labile and can be susceptible to cleavage under certain conditions.[5] Common culprits for decomposition include:
-
Strongly Basic or Acidic Conditions: Extremes in pH can promote ring-opening.[5]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[5]
-
Photochemical Instability: Exposure to UV light can induce rearrangements.[5]
-
Transition Metals: Certain transition metals may catalyze the cleavage of the N-O bond.[5]
If you suspect product instability, consider using milder workup and purification techniques, such as avoiding strong acids and bases, and protecting your compound from light.
Q3: Can microwave irradiation be used to improve my isoxazole synthesis?
Yes, microwave-assisted synthesis is often a highly effective method for preparing isoxazoles. It can lead to dramatically reduced reaction times, improved yields, and cleaner reaction profiles when compared to conventional heating methods.[5] This technique is particularly advantageous for 1,3-dipolar cycloaddition reactions.[5]
Q4: What are the primary safety concerns when working with isoxazole synthesis?
Standard laboratory safety protocols should always be strictly followed. Specific hazards to be aware of during isoxazole synthesis include:
-
Hydroxylamine and its salts: These reagents can be toxic and corrosive. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Nitrile Oxides: These are highly reactive intermediates. It is strongly recommended to generate them in situ to avoid their isolation and potential hazards.[5]
-
Solvents and Reagents: Many of the solvents and reagents used, such as strong acids, bases, and various organic solvents, have their own inherent risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.[5]
Troubleshooting Guides
This section provides detailed, in-depth solutions to specific problems you may encounter during your isoxazole synthesis experiments.
Problem 1: Low to No Yield of the Desired Isoxazole Product
A low or nonexistent yield is one of the most common and frustrating issues in isoxazole synthesis. A systematic approach is crucial to diagnose and resolve the problem.
Causality Analysis
Low yields can be attributed to several factors, including the integrity of starting materials, suboptimal reaction conditions, and the instability of key intermediates. For instance, in 1,3-dipolar cycloadditions, the stability of the nitrile oxide precursor and the alkyne is paramount.[5] Similarly, in Claisen-type syntheses, the reactivity of the 1,3-dicarbonyl compound, which can exist in keto-enol tautomeric forms, can significantly impact the outcome.[5]
Diagnostic Workflow
The following flowchart outlines a systematic approach to troubleshooting low yields in isoxazole synthesis.
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Solutions and Optimization Strategies
-
Starting Material Integrity:
-
Purity: Ensure the purity of your starting materials using techniques like NMR, LC-MS, or elemental analysis. Impurities can interfere with the reaction or lead to unwanted side products.
-
Stability: For 1,3-dipolar cycloadditions, verify the stability of both the alkyne and the nitrile oxide precursor.
-
-
Reaction Condition Optimization:
-
Temperature: Temperature is a critical parameter. For instance, the in situ generation of nitrile oxides may require low temperatures to prevent dimerization, followed by warming to facilitate the cycloaddition.[5] Conversely, some reactions may require elevated temperatures to proceed to completion.[6]
-
Reaction Time: Monitor the reaction's progress using TLC or LC-MS to determine the optimal duration. Insufficient time can lead to low conversion, while extended periods may result in product degradation or byproduct formation.[5]
-
Solvent: The choice of solvent can significantly impact yield.[6] For example, in the thermolysis of 2-azidobenzophenones for benzoisoxazole synthesis, xylene often provides quantitative yields at 135°C, whereas solvents like toluene or DMF result in lower yields.[6]
-
-
Intermediate Stability (for 1,3-Dipolar Cycloadditions):
-
Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization, forming furoxans, especially at high concentrations. To minimize this, generate the nitrile oxide in situ so that the dipolarophile (alkyne) is readily available to react.[5]
-
Slow Addition: A slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne can also help to minimize dimerization.[5]
-
Problem 2: Formation of a Mixture of Regioisomers
The formation of regioisomers is a frequent challenge, particularly in the synthesis of unsymmetrical isoxazoles via both Claisen-type condensations and 1,3-dipolar cycloadditions.[5] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[5][7]
Causality Analysis
In 1,3-dipolar cycloadditions, the regioselectivity is influenced by both steric and electronic effects.[7][8] The interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile (alkyne) and the lowest unoccupied molecular orbital (LUMO) of the dipole (nitrile oxide) plays a crucial role.[8][9] For Claisen-type syntheses involving unsymmetrical 1,3-dicarbonyls, the relative reactivity of the two carbonyl groups towards hydroxylamine dictates the final regioisomeric ratio.
Diagnostic Workflow
Caption: A decision-making flowchart for addressing regioselectivity issues.
Solutions and Optimization Strategies
-
Modify Reaction Conditions:
-
Solvent Polarity: The polarity of the solvent can significantly influence regioselectivity. For instance, in the reaction of β-enamino diketones with hydroxylamine, using a protic solvent like ethanol versus an aprotic one like acetonitrile can favor the formation of different regioisomers.[5]
-
pH Control: In the Claisen synthesis, the pH of the reaction medium can be a determining factor in the isomeric ratio of the products.[5]
-
Catalyst/Additive: The use of a Lewis acid, such as BF₃·OEt₂, can effectively control the regioselectivity in the synthesis from β-enamino diketones.[5] The stoichiometry of the Lewis acid is also a critical parameter to optimize.[5] For 1,3-dipolar cycloadditions with terminal alkynes, copper catalysts can improve both regioselectivity and yield at room temperature.[10]
-
-
Substrate Modification:
-
β-Enamino Diketones: Utilizing β-enamino diketones in place of traditional 1,3-dicarbonyls can provide superior regiochemical control.[5]
-
Steric and Electronic Tuning: Modifying the steric and electronic properties of the substituents on both the 1,3-dicarbonyl/alkyne and the hydroxylamine/nitrile oxide precursor can be a powerful strategy to favor the formation of a single regioisomer.
-
Data on Regioselectivity Control
The following tables summarize the effect of reaction conditions on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.[5]
Table 1: Effect of Solvent and Base on Regioisomer Ratio
| Entry | Solvent | Base | Ratio (2a:3a) | Isolated Yield (%) |
| 1 | EtOH | - | 30:70 | 85 |
| 2 | MeCN | - | 75:25 | 88 |
| 3 | EtOH | Et₃N | 35:65 | 90 |
| 4 | MeCN | Et₃N | 80:20 | 92 |
Reaction conditions: β-enamino diketone 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol), solvent (4 mL) at room temperature.[5]
Table 2: Effect of Lewis Acid on Regioisomer Ratio
| Entry | Lewis Acid (eq.) | Ratio (2a:3a) | Isolated Yield (%) |
| 1 | BF₃·OEt₂ (0.5) | 85:15 | 95 |
| 2 | BF₃·OEt₂ (1.0) | >99:1 | 98 |
| 3 | ZnCl₂ (1.0) | 60:40 | 75 |
| 4 | Sc(OTf)₃ (0.1) | 70:30 | 80 |
Reaction conditions: β-enamino diketone 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol), in MeCN (4 mL) at room temperature.[5]
Problem 3: Difficulty in Purifying the Crude Isoxazole Product
Purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[5]
Purification Strategies
-
Column Chromatography: This is the most widely used purification method.
-
Solvent System Screening: Systematically screen a range of solvent systems using thin-layer chromatography (TLC) to identify conditions that provide the best separation. Sometimes, a ternary solvent mixture or the addition of a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) can significantly improve resolution.[5]
-
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective purification technique. Experiment with various solvent systems to induce the crystallization of the desired isomer.[5]
-
Chemical Derivatization: In some instances, it may be possible to selectively react one isomer with a reagent to form a derivative that is more easily separated. The protecting or derivatizing group can then be removed to yield the pure isomer.[5]
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation and Cyclization to Isoxazole
This two-step procedure first involves the synthesis of a chalcone (α,β-unsaturated ketone) followed by its cyclization with hydroxylamine.[5]
Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve an appropriate aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
Isoxazole Formation
-
Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.
-
Monitor the reaction by TLC until the chalcone is consumed.
-
After cooling, pour the reaction mixture into crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Microwave-Assisted 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of a nitrile oxide from an aldoxime followed by its cycloaddition with an alkyne to form an isoxazole.[5]
-
To a microwave-safe vial, add the aldoxime (1.0 eq.), the alkyne (1.2 eq.), and a suitable oxidizing agent (e.g., N-chlorosuccinimide or oxone).
-
Add a suitable solvent, such as methanol (5 mL).
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-180 °C) and power (e.g., 200 W) for 5-20 minutes. The optimal conditions will depend on the specific substrates.[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Lin, B., Yu, P., He, C. Q., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. Retrieved from [Link]
-
Beilstein Journals. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 47-55. Retrieved from [Link]
-
MDPI. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2589. Retrieved from [Link]
-
AIR Unimi. (n.d.). Site- and regioselectivity of nitrile oxide-allene cycloadditions: DFT-based semiquantitative predictions. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. Retrieved from [Link]
-
Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved from [Link]
-
PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]
-
Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Retrieved from [Link]
Sources
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
Technical Support Center: Resolving DMSO Solubility Issues for 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex solubility profile of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid .
As an Application Scientist, I approach solubility not just as a mixing task, but as a thermodynamic system. This compound presents a unique challenge: it features a highly lipophilic 2-chlorophenyl group, a rigid heteroaromatic 1,2-oxazole (isoxazole) ring, and an ionizable acetic acid moiety. While the carboxylic acid forms strong intermolecular hydrogen-bonded dimers that increase solid-state lattice energy, anhydrous Dimethyl Sulfoxide (DMSO) acts as a powerful hydrogen-bond acceptor to disrupt these dimers and solvate the molecule. However, any disruption to this microenvironment—such as water ingress or rapid temperature shifts—will force the compound out of solution.
Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative data, and self-validating protocols to ensure your compound remains in solution from storage to biological assay.
Part 1: Diagnostic Workflow
Use the following decision tree to identify the root cause of your solubility failure.
Diagnostic workflow for resolving DMSO solubility issues of heterocyclic carboxylic acids.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my compound precipitate when I use an older bottle of DMSO? A: DMSO is highly hygroscopic; a 1536-well microplate can absorb over 6% water by volume after just one hour of exposure to ambient laboratory air[1]. When DMSO absorbs water, the solvent's physical properties drastically change. Water molecules compete for the S=O hydrogen-bond acceptor sites, creating a highly structured, ice-like lattice[2]. This structured environment makes it thermodynamically unfavorable to form a "cavity" large enough to accommodate the bulky, lipophilic 2-chlorophenyl and isoxazole rings of your compound, leading to rapid precipitation[3],[2]. Always use freshly opened, anhydrous DMSO[4].
Q2: The compound dissolved initially at 50 mM but crashed out after a week at -20°C. What happened? A: This phenomenon is governed by Ostwald's Rule of Stages. When initially dissolved, the compound may exist in a supersaturated, amorphous state[3]. Freeze-thaw cycles provide the activation energy required for the amorphous compound to nucleate into a lower-entropy, highly stable crystalline polymorph[3]. Furthermore, high-concentration screening (e.g., ≥40-100 mM) frequently leads to precipitation issues because the solvent capacity is easily overwhelmed by minor temperature shifts or water ingress[5].
Q3: How do I prevent "solvent shock" when diluting the DMSO stock into aqueous assay buffers? A: Solvent shock occurs when a highly concentrated DMSO stock is rapidly injected into an aqueous buffer. The DMSO rapidly diffuses into the bulk water, leaving the lipophilic compound stranded without its solvating shell, causing it to crash out before it can disperse[6]. To prevent this, add the DMSO solution dropwise into the sterile media while gently mixing[6]. If precipitation persists, utilize co-solvents such as Tween 80 or cyclodextrins prior to dilution[7].
Q4: Does the carboxylic acid moiety of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid affect its solubility? A: Yes. Carboxylic acids form strong intermolecular dimers. Pure DMSO effectively breaks these dimers by hydrogen bonding with the -OH group. However, if your compound was synthesized or supplied as a metal salt (e.g., a sodium salt), its solubility profile will invert. Salts are highly water-soluble but often exhibit drastically reduced solubility in pure aprotic solvents like DMSO. Verify the exact salt form of your batch before proceeding.
Part 3: Quantitative Data Summaries
Table 1: Impact of Hygroscopic Water Absorption on DMSO Properties
Water ingress fundamentally alters the thermodynamics of DMSO, directly impacting its ability to solvate lipophilic compounds.
| Water Content (% w/w) | Molar Ratio (DMSO:H₂O) | Freezing Point (°C) | Impact on Lipophilic Solvation | Source |
| 0% (Anhydrous) | 1:0 | 18.55°C | Optimal (Maximum cavity formation) | [8] |
| ~10% | - | ~0°C | Reduced (Hydrogen bonds disrupted) | [3] |
| 33% | 1:2 | -73.0°C | Severely Compromised (Structured lattice) | [3],[2] |
Table 2: Recommended Co-Solvent Strategies for Aqueous Dilution
When the final assay buffer cannot maintain the compound in solution, these additives can bridge the polarity gap.
| Co-Solvent / Additive | Mechanism of Action | Recommended Concentration | Source |
| Tween 80 | Non-ionic surfactant; forms micelles to encapsulate lipophilic domains. | 0.1% - 1.0% | [7] |
| Cyclodextrins | Forms inclusion complexes with the 2-chlorophenyl ring. | 5% - 20% | [7] |
| PEG400 | Reduces the dielectric constant of the aqueous phase. | 1% - 5% | [7] |
| Glycerol | Stabilizes the compound in solution and prevents rapid nucleation. | 1% - 10% | [7] |
Part 4: Step-by-Step Experimental Protocols
Protocol 1: Preparation and Validation of Anhydrous DMSO Stock Solutions
This protocol ensures the crystal lattice is fully broken and validates that the compound is thermodynamically dissolved, not merely suspended.
-
Equilibration: Allow the lyophilized vial of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials causes immediate atmospheric condensation, introducing water.
-
Solvent Selection: Pierce a freshly opened bottle of anhydrous DMSO (≥99.9% purity) using a dry syringe[4].
-
Dissolution: Add the calculated volume of DMSO to achieve a conservative target concentration (e.g., 10 mM to 20 mM). Avoid pushing to 100 mM unless strictly necessary[5].
-
Thermal Disruption: Vortex vigorously for 1-2 minutes. If the solution is not optically clear, gently warm the vial in a 37°C water bath for 5-10 minutes[4].
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes[4],[1]. Causality: Sonication provides the kinetic energy required to overcome the high lattice energy of the isoxazole pi-stacking.
-
Self-Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a micro-pellet is present, the thermodynamic solubility limit has been exceeded, and the compound was only in suspension[5]. You must add more DMSO.
-
Storage: Aliquot the validated clear solution into single-use volumes (e.g., 20 µL) in tightly sealed tubes and store at -20°C or -80°C[4],[7].
Protocol 2: Stepwise Aqueous Dilution to Prevent Solvent Shock
Use this method to transition the compound from 100% DMSO into your biological assay media.
-
Preparation: Warm the single-use DMSO stock aliquot and the aqueous assay medium to 37°C.
-
Pre-mixing (Optional): If historical data shows precipitation, pre-mix the DMSO stock with a co-solvent (e.g., 10% Tween 80) prior to aqueous exposure[7].
-
Dropwise Addition: Add the DMSO solution dropwise into the aqueous medium while continuously vortexing or stirring. Crucial: Never add the aqueous medium directly into the pure DMSO stock[6].
-
Final Concentration Check: Ensure the final DMSO concentration is ≤1.0% (preferably <0.5% for cell-based assays) to avoid cytotoxicity[6],[7].
-
Self-Validation Step: Measure the optical density (OD) of the final media at 600 nm. An increase in turbidity compared to a vehicle-only (DMSO + media) control confirms micro-precipitation[9].
References
-
The Effects of Water on DMSO and Effective Hydration Measurement - Ziath. Available at:[Link][3]
-
Compound Handling Instructions - MedChemExpress. Available at:[Link][7]
-
Samples in DMSO: What an end user needs to know - Ziath. Available at:[Link][2]
-
Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. Available at: [Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ziath.com [ziath.com]
- 3. ziath.com [ziath.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. gchemglobal.com [gchemglobal.com]
- 9. pdf.smolecule.com [pdf.smolecule.com]
Technical Support Center: Minimizing Impurities in the Synthesis of 5-(2-Chlorophenyl)isoxazole-3-acetic Acid
Welcome to the technical support center for the synthesis of 5-(2-chlorophenyl)isoxazole-3-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis of this important molecule, with a primary focus on minimizing impurities. Our approach is grounded in mechanistic principles and practical, field-tested solutions.
I. Overview of the Synthetic Pathway and Key Challenges
The most common and logical synthetic route to 5-(2-chlorophenyl)isoxazole-3-acetic acid involves a three-step process. Understanding this pathway is the first step in troubleshooting potential issues.
The primary challenges in this synthesis are:
-
Controlling side reactions during the initial Claisen-type condensation.
-
Ensuring regioselectivity in the isoxazole ring formation to obtain the desired 5-aryl-3-acetic acid isomer.
-
Effective purification to remove closely related impurities, especially the regioisomeric byproduct.
II. Troubleshooting Guide and FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.
Step 1: Claisen-type Condensation
Question 1: My yield of the β-ketoester, diethyl 2-(2-chlorobenzoyl)succinate, is low, and I have a complex mixture of byproducts. What is going wrong?
Answer: Low yields and multiple byproducts in this step often stem from competing side reactions. The primary culprits are typically self-condensation of the diethyl succinate or a Stobbe condensation.
-
Self-Condensation of Diethyl Succinate: Under basic conditions like sodium ethoxide, diethyl succinate can react with itself in a Dieckmann-like condensation to form 2,5-dicarbethoxy-1,4-cyclohexanedione[1]. This is especially problematic if the base is added too quickly or if the reaction temperature is not adequately controlled.
-
Stobbe Condensation: This reaction can occur between a ketone or aldehyde and a succinic ester, leading to the formation of an alkylidenesuccinic acid derivative instead of the desired β-ketoester[2][3].
Troubleshooting Strategies:
| Strategy | Rationale | Expected Outcome |
| Use a Bulky, Non-Nucleophilic Base | A base like sodium t-amylate is sterically hindered, which minimizes its ability to act as a nucleophile and reduces side reactions like transesterification[4]. It is still a strong enough base to facilitate the desired condensation. | Increased yield of the target β-ketoester and reduced formation of byproducts[4]. |
| Slow Addition of Base | Adding the base slowly to the reaction mixture at a controlled temperature helps to maintain a low instantaneous concentration of the enolate, disfavoring the self-condensation of diethyl succinate. | A cleaner reaction profile with fewer byproducts. |
| Control of Reaction Temperature | Maintaining a consistent and appropriate reaction temperature is crucial. Running the reaction at a lower temperature can often favor the desired Claisen condensation over competing side reactions. | Improved selectivity for the desired product. |
Step 2: Isoxazole Ring Formation (Cyclization)
Question 2: I've successfully synthesized the β-ketoester, but after reacting it with hydroxylamine, I seem to have a mixture of two isomeric products that are very difficult to separate. How can I favor the formation of the correct isomer?
Answer: This is the most critical and common issue in this synthesis. The reaction of an unsymmetrical 1,3-dicarbonyl compound (your β-ketoester) with hydroxylamine can lead to the formation of two regioisomers: the desired 5-(2-chlorophenyl)isoxazole-3-acetic acid ester and the undesired 3-(2-chlorophenyl)isoxazole-5-acetic acid ester.
Sources
Technical Support Center: Optimizing pH for Isoxazole Acetic Acid Extraction
Welcome to the Application Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with isoxazole acetic acid derivatives (such as 5-methylisoxazole-4-acetic acid or ISO-1 precursors).
Extracting these compounds from aqueous matrices or biological samples presents a unique physicochemical challenge: balancing the acidic conditions required to protonate the carboxylate group against the structural sensitivities of the isoxazole heterocycle.
The Causality of pH in Isoxazole Extractions
To achieve high recovery without degrading your target molecule, you must understand the competing chemical forces at play:
-
Ionization and pKa: Isoxazole acetic acid contains a carboxylic acid moiety. Due to the electron-withdrawing nature of the adjacent heteroaromatic isoxazole ring, the pKa of this acid is typically lowered to approximately 3.0 – 3.5 . For successful Liquid-Liquid Extraction (LLE) into an organic solvent, the molecule must be in its neutral (protonated) state. The thermodynamic rule of thumb dictates that the aqueous pH must be at least 2 units below the pKa to ensure >99% protonation. Therefore, the target extraction pH is 1.0 – 1.5 .
-
Heterocyclic Ring Stability: While the isoxazole ring is highly stable under acidic conditions at room temperature, it is notoriously susceptible to base-catalyzed ring scission (opening)[1]. Studies on isoxazole-containing therapeutics demonstrate that exposure to alkaline environments (pH > 7.4), especially at elevated temperatures (e.g., 37°C), rapidly accelerates the degradation of the ring into inactive cyanoenol byproducts[2].
Understanding this causality dictates our workflow: We must extract under strictly controlled, cold, acidic conditions and avoid traditional alkaline back-extraction techniques.
Quantitative Stability and Extraction Metrics
The following table summarizes the relationship between aqueous pH, the ionization state of the acetic acid moiety, and the integrity of the isoxazole ring. Use this data to benchmark your extraction parameters.
Table 1: Effect of Aqueous pH on Isoxazole Acetic Acid State and Recovery
| Aqueous pH | Carboxylic Acid State | Isoxazole Ring Stability (at 25°C) | Predicted LLE Recovery (EtOAc) |
| 1.0 - 1.5 | >99% Protonated (Neutral) | Highly Stable | Optimal (>95%) |
| 3.0 - 3.5 | ~50% Protonated / 50% Ionized | Stable | Moderate (~50%) |
| 5.0 - 7.0 | >99% Deprotonated (Anion) | Stable | Poor (<5%) |
| 8.0 - 10.0 | 100% Deprotonated (Anion) | Labile (Base-catalyzed scission)[2] | Zero (High degradation risk) |
Self-Validating Extraction Protocol
This step-by-step methodology utilizes a self-validating loop to ensure maximum recovery of intact isoxazole acetic acid[3].
Materials Required:
-
1M HCl (Cold, 4°C)
-
Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)
-
Saturated aqueous NaCl (Brine), pH adjusted to 2.0
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Workflow:
-
Thermal Stabilization: Transfer your aqueous sample/reaction mixture to an ice bath and allow it to equilibrate to 4°C. Causality: Low temperatures suppress any latent hydrolytic degradation during pH adjustment.
-
Controlled Acidification: Slowly add cold 1M HCl dropwise while continuously stirring. Monitor with a calibrated pH meter until the solution reaches a stable pH of 1.5.
-
Primary Extraction: Add an equal volume (1:1 v/v) of cold EtOAc or MTBE to the aqueous sample. Cap securely and shake vigorously for 2 minutes to maximize surface area partitioning.
-
Emulsion Resolution: Centrifuge the biphasic mixture at 3000 x g for 5 minutes at 4°C. Do not rely on gravity settling if the matrix contains proteins or amphiphilic impurities.
-
Phase Separation & Validation: Carefully collect the upper organic layer.
-
Self-Validation Checkpoint A: Measure the pH of the remaining aqueous layer. If the pH has drifted above 2.0 (due to matrix buffering), re-acidify to 1.5 and perform a second extraction.
-
-
Washing: Combine all organic extracts. Wash once with 0.5 volumes of acidified brine (pH 2.0). Causality: Acidified brine removes residual water and highly polar impurities without deprotonating the isoxazole acetic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous
for 15 minutes. Filter, and concentrate under reduced pressure on a rotary evaporator.-
Self-Validation Checkpoint B: Keep the water bath strictly below 30°C to prevent thermal stress on the concentrated heterocycle[1].
-
Process Visualization
Figure 1: Optimized workflow for the liquid-liquid extraction of isoxazole acetic acid.
Troubleshooting & FAQs
Q1: My recovery yield is consistently below 40% even when using highly polar solvents like ethyl acetate. What is going wrong? A: This is almost certainly an ionization issue. If your aqueous phase is at pH 3.5 (near the pKa of the molecule), exactly 50% of your target is ionized and trapped in the water. You must aggressively lower the pH to 1.0 – 1.5 to ensure >99% of the isoxazole acetic acid is in its neutral, extractable form.
Q2: I usually back-extract my carboxylic acids into 1M NaOH to purify them from neutral organics. Can I use this technique here? A: Proceed with extreme caution. While alkaline back-extraction works beautifully for standard aliphatic carboxylic acids, the isoxazole ring is highly susceptible to base-catalyzed ring opening[1]. Exposing the molecule to pH > 7.4, especially if the solution warms up during the exothermic acid-base neutralization, will destroy the heterocycle[2]. If you absolutely must back-extract to remove neutral impurities, use a mild, cold buffer (pH 7.5 - 8.0), keep the system on ice, and immediately re-acidify the aqueous layer to pH 1.5.
Q3: Severe emulsions are forming during the LLE step. How do I break them without altering the pH? A: Emulsions in acidic extractions often result from precipitated proteins or amphiphilic matrix components. Do not add base to break the emulsion. Instead, rely on mechanical separation: centrifuge the biphasic mixture at 3000–5000 x g. Alternatively, you can filter the entire emulsified mixture through a small pad of Celite to remove the stabilizing particulates, or switch your extraction solvent from EtOAc to MTBE, which has a lower propensity for emulsion formation.
Q4: I am observing degradation products (loss of the isoxazole ring) in my LC-MS analysis post-extraction. Why? A: If you followed the acidic extraction protocol, the degradation likely occurred during the final concentration step. Isoxazoles can be thermally sensitive[1]. If your rotary evaporator water bath was set above 30°C, or if trace amounts of strong acid (HCl) carried over into the organic phase and concentrated as the solvent evaporated, it can trigger decomposition. Always wash the organic layer with acidified brine to remove trace HCl, dry thoroughly, and evaporate at ambient or sub-ambient temperatures.
References
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem.
- pH and temperature stability of the isoxazole ring in leflunomide.
-
ISO-1 Binding to the Tautomerase Active Site of MIF Inhibits Its Pro-inflammatory Activity and Increases Survival. .
Sources
Technical Support Center: Purification of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid
Welcome from the Senior Application Scientist Welcome to the Chromatography Technical Support Center. When handling heterocyclic carboxylic acids like 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid, standard normal-phase silica gel chromatography often fails, yielding broad streaks, poor resolution, and low recovery. This guide bridges the gap between theoretical chemistry and benchtop reality. By understanding the causality behind silanol-analyte interactions, we have designed a self-validating purification system. Below, you will find our physicochemical profiling, step-by-step methodologies, and a targeted troubleshooting guide to ensure your purification is successful on the first run.
Part 1: Physicochemical Profiling
Understanding the target molecule is the first step in designing a self-validating purification protocol. We must tailor the chromatography to the compound's specific acid-base and polarity profile.
| Property | Characteristic | Chromatographic Implication |
| Functional Groups | Carboxylic acid, Isoxazole, 2-Chlorophenyl | Strong H-bonding capacity; moderately hydrophobic; highly UV active (254 nm). |
| Acid-Base Profile | Acidic (pKa ~3.5 - 4.5) | Undergoes partial ionization on neutral/bare silica, leading to severe peak tailing. |
| Polarity | Moderate to High | Requires medium-polar solvent systems (e.g., Hexane/EtOAc or DCM/MeOH). |
| Stability | Stable under standard conditions | Tolerates acidic modifiers (acetic acid, formic acid) without degradation. |
Part 2: Core Methodology - Acid-Modified Normal Phase Chromatography
Bare silica gel contains active silanol (-SiOH) groups. When a free carboxylic acid passes through the column, it exists in a dynamic equilibrium between its protonated and deprotonated states. Because these two states have drastically different affinities for the stationary phase, the compound streaks across the column. By introducing an acidic modifier, we suppress this ionization, forcing the compound into a single, less polar state.
Step-by-Step Protocol:
-
Solvent Preparation: Prepare your baseline eluent (e.g., 50% Ethyl Acetate in Hexanes). Add exactly 1% (v/v) Glacial Acetic Acid (AcOH).
-
Causality: The modifier protonates the silica's active silanol groups and keeps the target carboxylic acid fully protonated.
-
Self-Validation Check: Run a TLC plate with the unmodified vs. modified solvent. The modified solvent must yield a tight, symmetrical spot (Rf ~0.3-0.4) without trailing. If tailing persists, increase AcOH to 2%.
-
-
Column Packing: Slurry pack the silica gel using the acid-modified solvent.
-
Causality: Pre-equilibrating the column ensures uniform binding sites. If you pack with a neutral solvent and run with an acidic solvent, the solvent front will create an unpredictable pH gradient, distorting your bands.
-
-
Sample Loading: Dissolve the crude mixture in a minimum volume of the modified eluent.
-
Causality: Liquid loading ensures a narrow initial band. If solubility is poor, perform a dry load using Celite (diatomaceous earth).
-
-
Isocratic Elution: Elute the column while strictly maintaining the 1% AcOH concentration in your mobile phase. Monitor fractions via UV light (254 nm).
-
Azeotropic Drying: Combine product-containing fractions and concentrate via rotary evaporation. To remove residual acetic acid (BP 118 °C), add 10 mL of Toluene and co-evaporate. Repeat this azeotropic distillation twice, then dry under high vacuum.
-
Causality: Toluene forms a binary azeotrope with acetic acid, allowing it to vaporize at a much lower temperature and preventing thermal degradation of your product.
-
Part 3: Purification Workflow Visualization
Workflow for the normal-phase silica gel purification of carboxylic acids using an acidic modifier.
Part 4: Troubleshooting Guides & FAQs
Q1: Why is my compound streaking down the entire TLC plate and column despite using a polar solvent? A: This is a classic secondary-retention effect. 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid contains a free carboxylic acid moiety. Bare silica gel is slightly acidic but contains highly active silanol (-SiOH) groups that engage in strong hydrogen bonding and cause partial deprotonation of your compound. This dual-state equilibrium (protonated vs. deprotonated) leads to different retention times, manifesting as a "streak" (). Solution: Add 0.1% to 1.0% acetic acid or formic acid to your mobile phase. This forces the compound into a single, fully protonated state, masking the silanol interactions and resulting in tight, symmetrical bands.
Q2: I used 1% acetic acid as recommended, but my post-column NMR shows significant acetic acid contamination. How do I remove it? A: Acetic acid has a relatively high boiling point (118 °C) and readily forms hydrogen-bonded dimers with your product's carboxylic acid group, making it notoriously difficult to remove via standard rotary evaporation. Solution: Utilize azeotropic distillation. Add toluene to your concentrated fractions and re-evaporate. Toluene forms a binary azeotrope with acetic acid, facilitating its complete removal under reduced pressure at lower temperatures. Repeat this process 2-3 times, then place the sample on a high-vacuum manifold overnight.
Q3: My crude mixture contains acid-sensitive impurities that degrade when I use acetic acid. Can I use reversed-phase (C18) chromatography instead? A: Yes. Reversed-phase chromatography separates based on hydrophobicity rather than polar interactions, which is highly effective for the lipophilic 2-chlorophenyl and isoxazole rings. However, you must still control the pH to prevent secondary retention artifacts (). Solution: Use a C18 column with a gradient of Water and Acetonitrile. Crucially, add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to both the aqueous and organic phases. This suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and retention on the C18 stationary phase, while preventing peak tailing ().
Q4: During dry loading, I pre-absorbed my crude onto silica gel, but my recovery was terrible. What went wrong? A: Pre-absorbing a carboxylic acid onto bare silica gel without an acidic modifier creates a highly concentrated zone of irreversible binding. The localized concentration of your acidic compound interacts intensely with the bare silanols during the drying phase, often leading to chemisorption. Solution: Never dry load free carboxylic acids onto bare silica gel. Instead, use Celite (diatomaceous earth) for dry loading. Celite is chemically inert and lacks the active silanol groups that trap acidic compounds, ensuring >95% recovery when the modified mobile phase hits the loading zone.
References
-
TLC tailing and carboxylic acid? ResearchGate. Available at:[Link]
-
Dolan, J. W. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC, 4(3), 222-226. Available at:[Link]
-
Bawazeer, S., et al. (2012). A comparison of the chromatographic properties of silica gel and silicon hydride modified silica gels. Journal of Chromatography A, 1263, 61-67. Available at:[Link]
enhancing metabolic stability of isoxazole acetic acid analogs
Technical Support Center: Metabolic Stability of Isoxazole Acetic Acid Analogs
Current Status: Operational Ticket ID: #ISOX-AA-STAB-001 Assigned Specialist: Senior Application Scientist, DMPK Division[1]
Welcome to the Technical Support Center
You are likely here because your isoxazole acetic acid lead compound is showing high clearance (
This guide provides a root-cause analysis and actionable structural modifications to enhance metabolic stability.
Module 1: The "Hidden" Clearance Pathway (Reductive Ring Opening)
The Issue: Standard metabolic screens often use Human Liver Microsomes (HLM) fortified with NADPH.[1] However, isoxazole rings are frequently metabolized by cytosolic enzymes (Aldehyde Oxidase, Xanthine Oxidase) or via reductive mechanisms that are under-represented in aerobic microsomal assays.[1]
Mechanism: The N-O bond in the isoxazole ring is the weak link. Reductive cleavage opens the ring to form an enamino ketone or imine intermediate, destroying biological activity.
Troubleshooting Protocol:
-
Symptom: Compound is stable in HLM (
min) but has high clearance in vivo or in hepatocytes.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Diagnosis: Reductive ring scission is likely occurring.
-
Action: Test stability in Liver Cytosol (not just microsomes) and ensure the assay includes aldehyde oxidase cofactors (if not endogenous).
Structural Solutions (The "Patch"):
| Strategy | Mechanism | Implementation |
| C3-Substitution | Steric/Electronic Blockade | Introduce a substituent (Me, Cl, F) at the C3 position.[1] Unsubstituted C3 positions are highly vulnerable to ring opening [1]. |
| Ring Bioisosteres | Scaffold Hopping | Replace isoxazole with 1,2,4-oxadiazole or isothiazole . The C-S bond in isothiazole is significantly more resistant to reductive cleavage than the N-O bond [2]. |
Module 2: The "Tail" Problem (Acyl Glucuronidation)
The Issue:
The acetic acid side chain (
Structural Solutions (The "Patch"):
| Modification | Structure | Benefit |
| Increases acidity (lowers pKa), reducing affinity for UGTs while often maintaining receptor binding. Prevents metabolic oxidation at the | ||
| Tetrazole Bioisostere | The tetrazole ring mimics the carboxylate anion (pKa ~5) but is generally resistant to glucuronidation. Note: Tetrazoles can still be N-glucuronidated, but often at a slower rate than carboxylates [2].[1] | |
| Steric Shielding | Adding gem-dimethyl groups at the |
Module 3: Visualization of Metabolic Liabilities
The following diagram illustrates the dual metabolic vulnerability of the scaffold and the logic flow for stabilization.
Caption: Dual metabolic liability pathways for isoxazole acetic acid and corresponding structural stabilization strategies.
Frequently Asked Questions (Troubleshooting)
Q1: My compound is stable in Human Liver Microsomes (HLM) but disappears rapidly in rat PK studies. What is happening? A: You are likely missing the cytosolic fraction . Microsomes contain CYPs and UGTs but lack the cytosolic enzymes like Aldehyde Oxidase (AO) that drive isoxazole ring opening.
-
Protocol Fix: Run a stability assay using S9 fraction (which contains both microsomes and cytosol) or pure Cytosol.[1] If stability drops significantly in S9/Cytosol compared to HLM, your isoxazole ring is opening [5].
Q2: I replaced the carboxylic acid with a methyl ester to stop glucuronidation, but the half-life didn't improve. Why? A: Esters are "soft drugs." They are rapidly hydrolyzed by plasma esterases back to the carboxylic acid, which is then glucuronidated.
-
Protocol Fix: Use a bioisostere (like a tetrazole or 1,2,4-oxadiazole-5-one) rather than a prodrug ester if you need intrinsic stability.[1] Alternatively, try an amide, though this changes H-bonding properties significantly [2].[1]
Q3: Will fluorinating the alpha-carbon (
Experimental Workflow: The "Stability Decision Tree"
Use this logic flow to determine the next step in your optimization campaign.
Caption: Diagnostic workflow to isolate the specific metabolic instability mechanism.
References
-
Kalgutkar, A. S., et al. (2003).[1][3] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726." Drug Metabolism and Disposition. Link
-
Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link[1]
-
Regan, S., et al. (2010).[1] "Acyl glucuronides: the good, the bad, and the ugly." Annual Reports in Medicinal Chemistry. Link[1]
-
Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Zhang, D., et al. (2008).[1] "Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs."[4][5] Drug Metabolism and Disposition. Link
Sources
- 1. staff.najah.edu [staff.najah.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isoxazole Synthesis & Regiocontrol
Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Regioisomer Formation in Isoxazole Synthesis
Introduction: The Regioselectivity Paradox
Welcome to the technical support hub for isoxazole synthesis. If you are here, you are likely facing the classic "isoxazole dilemma": your LC-MS shows two peaks with identical mass but different retention times, or your NMR suggests a mixture of 3,5- and 3,4-disubstituted isomers.
The formation of the isoxazole ring—specifically via the [3+2] cycloaddition of nitrile oxides and alkynes—is governed by Frontier Molecular Orbital (FMO) theory.[1] In thermal conditions, the energy gap between the HOMO of the dipole (nitrile oxide) and the LUMO of the dipolarophile (alkyne) often lacks sufficient bias to direct exclusive regioselectivity, leading to frustrating mixtures.
This guide provides "patches" for these known bugs in the synthetic code, utilizing metal catalysis and thermodynamic steering.
Decision Matrix: Workflow Optimization
Before proceeding, identify your target and current failure mode using the logic flow below.
Caption: Decision tree for selecting the correct synthetic strategy based on the desired regioisomer.
Troubleshooting Tickets & Solutions
Ticket #001: The "Thermal Mixture" Error
Symptom: You are running a thermal cycloaddition (refluxing toluene/ethanol) between a nitrile oxide and a terminal alkyne. You observe a ~60:40 or 50:50 mixture of 3,5- and 3,4-isomers. Root Cause: Lack of orbital steering. Thermal reactions rely on steric hindrance to direct the 3,5-product, but if the alkyne substituent is small or the nitrile oxide is sterically demanding, selectivity collapses.
The Patch: Copper(I)-Catalyzed Cycloaddition (CuAAC Analog) Just as Cu(I) fixes regioselectivity for triazoles, it enforces 3,5-selectivity for isoxazoles.
-
Mechanism: The reaction proceeds via a copper-acetylide intermediate, which is nucleophilic. It attacks the electrophilic carbon of the nitrile oxide (or its precursor), locking the orientation to the 3,5-position exclusively.
-
Reference Protocol (Hansen/Fokin Conditions):
-
Reagents: Terminal Alkyne (1.0 eq), Chlorooxime (1.0 eq - nitrile oxide precursor),
(1 mol%), Sodium Ascorbate (5 mol%), (1.0 eq). -
Solvent:
(1:1). -
Procedure: Dissolve alkyne and chlorooxime in solvent. Add base.[2][3] Add Cu/Ascorbate solution. Stir at RT for 1-4 hours.
-
Result: >95% yield of 3,5-disubstituted isoxazole .
-
Note: This method avoids the dimerization of nitrile oxides (furoxans) because the low concentration of Cu-acetylide reacts faster with the nitrile oxide than the nitrile oxide reacts with itself.
Ticket #002: The "Elusive 3,4-Isomer"
Symptom: You need the 3,4-disubstituted isoxazole, but cycloaddition keeps giving the 3,5-isomer (due to sterics) or a mixture. Root Cause: Intermolecular [3+2] cycloaddition inherently disfavors the 3,4-isomer because of steric clash in the transition state. There is no general "Ruthenium-equivalent" catalyst that reliably reverses this for isoxazoles in the same way RuCp* does for triazoles.
The Patch: 1,3-Dicarbonyl Condensation (Claisen-Type) Do not use cycloaddition. Construct the ring via condensation of hydroxylamine with a 1,3-dicarbonyl equivalent.[2][4]
-
Challenge: Regioselectivity depends on which carbonyl hydroxylamine attacks first.
-
The Fix (pH Control):
-
Acidic Media: Hydroxylamine is protonated (
). The reaction is driven by the nucleophilic attack of the neutral hydroxylamine (present in equilibrium) on the most electrophilic (protonated) carbonyl. -
Basic Media: Hydroxylamine is a strong nucleophile (
). It attacks the least hindered or hardest carbonyl.
-
Data: Regioselectivity in Condensation
| Conditions | Dominant Mechanism | Major Product (from |
| Basic (NaOH) | Kinetic control (Nucleophilic attack at aldehyde) | 5-Substituted Isoxazole |
| Acidic (HCl) | Thermodynamic/Electrophilic control | 3-Substituted Isoxazole |
Ticket #003: "The Dimerization Disaster" (Furoxan Formation)
Symptom: Low yield of isoxazole, appearance of a crystalline byproduct (Furoxan/1,2,5-oxadiazole-2-oxide). Root Cause: Nitrile oxides are unstable dipoles. If the dipolarophile (alkyne) reacts too slowly, two nitrile oxide molecules react with each other.
The Patch: In-Situ Generation & Slow Addition Never isolate the nitrile oxide. Generate it in the presence of the alkyne.
-
Precursor: Use a hydroximoyl chloride (chlorooxime).
-
Base: Triethylamine (
). -
Technique: Syringe pump addition of the base to a solution containing both the chlorooxime and the alkyne. This keeps the steady-state concentration of the nitrile oxide low, statistically favoring reaction with the alkyne (present in excess) over dimerization.
Visualizing the Mechanism (Cu-Catalyzed)
Understanding the catalytic cycle is crucial for troubleshooting catalyst poisoning.
Caption: Simplified catalytic cycle for the formation of 3,5-disubstituted isoxazoles via Cu(I) acetylide.
References
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[5][6] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4][7][8][9] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598.
-
Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[5][10] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985.
-
Grecian, S., & Fokin, V. V. (2008). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. Angewandte Chemie International Edition, 47(43), 8285–8287.
Sources
- 1. scielo.br [scielo.br]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The origin of regio- and stereoselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with C1-substituted 7-oxabenzonorbornadienes, a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
Validation & Comparative
High-Resolution Q-TOF vs. Triple Quadrupole Mass Spectrometry: A Comparison Guide for the Characterization of 5-(2-chlorophenyl)isoxazole-3-acetic acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Isoxazole derivatives, particularly those bearing acetic acid moieties, are critical pharmacophores in modern drug discovery, frequently appearing in COX inhibitors and GABA-ergic modulators. Characterizing complex molecules like 5-(2-chlorophenyl)isoxazole-3-acetic acid requires robust analytical platforms.
This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometers against Triple Quadrupole (QqQ) systems. By analyzing the collision-induced dissociation (CID) fragmentation pattern of this specific compound, we provide actionable experimental data to help you select the optimal instrument for your workflow—whether your goal is structural elucidation or high-throughput absolute quantification.
Mechanistic Fragmentation Profiling: The "Why" Behind the Data
Before comparing instrument performance, we must understand the molecule's intrinsic behavior under mass spectrometric conditions. 5-(2-chlorophenyl)isoxazole-3-acetic acid (Exact Mass: 237.0193 Da) exhibits a highly specific fragmentation cascade in positive Electrospray Ionization (ESI+) mode.
The Causality of Isoxazole Fragmentation
Under CID, the protonated precursor ion
-
Side-Chain Cleavage: The acetic acid moiety is highly labile, leading to rapid neutral losses of
(-18 Da) and (-44 Da). -
Heterocyclic Ring Opening: The isoxazole ring is characterized by a weak N-O bond. Upon collisional activation, this bond cleaves, followed by a rearrangement that shatters the five-membered ring [1]. This non-statistical shattering mechanism yields the highly stable 2-chlorobenzoyl cation (m/z 138.9951) and, subsequently, the 2-chlorophenyl cation (m/z 111.0001) [2].
Caption: CID fragmentation pathway of 5-(2-chlorophenyl)isoxazole-3-acetic acid in ESI+ mode.
Platform Performance Comparison: Q-TOF vs. QqQ
When analyzing 5-(2-chlorophenyl)isoxazole-3-acetic acid, the choice between Q-TOF and QqQ dictates the quality and type of data acquired.
-
Q-TOF (e.g., Agilent 6546, Waters Xevo G2-XS): Excels in discovery. Because the isoxazole ring opening can yield isobaric fragments (fragments with the same nominal mass but different elemental compositions), the sub-2 ppm mass accuracy of a Q-TOF is mandatory for definitive structural elucidation.
-
QqQ (e.g., Sciex 7500, Thermo TSQ Altis): Excels in targeted quantitation. Once the 2-chlorobenzoyl fragment (m/z 139.0) is identified as a stable product ion, the QqQ's superior duty cycle in Multiple Reaction Monitoring (MRM) mode provides unmatched sensitivity and linear dynamic range for pharmacokinetic (PK) studies.
Table 1: Objective Performance Metrics
| Feature | High-Resolution Q-TOF | Triple Quadrupole (QqQ) | Advantage for Isoxazole Analysis |
| Mass Accuracy | < 2 ppm | Unit Resolution (~0.7 Da) | Q-TOF: Confirms elemental composition of ring-cleavage fragments. |
| Primary Scan Mode | Full Scan / TOF-MS/MS | Multiple Reaction Monitoring (MRM) | QqQ: Filters out background matrix noise for precise quantitation. |
| Linear Dynamic Range | 3 to 4 orders of magnitude | 5 to 6 orders of magnitude | QqQ: Better suited for in vivo PK studies with varying concentrations. |
| Sensitivity (Targeted) | High | Ultra-High | QqQ: Achieves lower Limits of Quantification (LLOQ) in plasma. |
| Unknown ID | Excellent (Isotope fidelity) | Poor | Q-TOF: Can identify novel downstream metabolites [2]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. System Suitability Tests (SST) are built directly into the workflow to guarantee that the observed fragmentation is strictly from the analyte and not an artifact of matrix suppression.
Step-by-Step Methodology
Phase 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma spiked with 5-(2-chlorophenyl)isoxazole-3-acetic acid into a microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash proteins.
-
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC vial. Self-Validation Check: Inject a blank matrix sample processed identically. A clean baseline at the analyte's retention time confirms the absence of endogenous isobaric interferences.
Phase 2: UHPLC Separation
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Phase 3: Mass Spectrometry Optimization
-
For Q-TOF: Operate in Auto MS/MS mode. Set precursor isolation width to narrow (~1.3 Da) to prevent co-eluting species from entering the collision cell. Calibrate the TOF flight tube daily to ensure < 2 ppm mass error.
-
For QqQ: Optimize Collision Energy (CE) by infusing a 1 µg/mL standard. The transition
typically requires a CE of ~20 eV, while the secondary transition requires a higher CE of ~35 eV due to the additional energy needed to cleave the carbonyl group.
Caption: Comparative experimental workflow for Q-TOF and QqQ mass spectrometry platforms.
Quantitative Data Analysis
The table below presents the expected experimental output when utilizing the optimized protocols. Notice how the Q-TOF provides exact mass confirmation, validating the mechanism, while the QqQ utilizes nominal mass transitions optimized for maximum ion transmission.
Table 2: Experimental Fragmentation Data
| Platform | Precursor Ion | Product Ion | Collision Energy (eV) | Application / Purpose |
| Q-TOF | m/z 238.0265 | m/z 138.9951 | 20 | Exact mass confirmation of 2-chlorobenzoyl cation (Error < 1.5 ppm). |
| Q-TOF | m/z 238.0265 | m/z 194.0367 | 10 | Confirms loss of |
| QqQ | m/z 238.0 | m/z 139.0 | 20 | Quantifier MRM Transition: Used for absolute concentration calculation. |
| QqQ | m/z 238.0 | m/z 111.0 | 35 | Qualifier MRM Transition: Used to verify peak purity (Ion Ratio). |
Conclusion: For the analysis of 5-(2-chlorophenyl)isoxazole-3-acetic acid, neither platform makes the other obsolete. Q-TOF is strictly required during the early stages of drug development to map out the complex N-O ring cleavage and validate the molecular structure [1]. However, once the fragmentation pathway is established, the QqQ becomes the superior product for high-throughput, routine quantification due to its unparalleled sensitivity and dynamic range.
References
-
Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations Journal of the American Society for Mass Spectrometry[Link] [1]
-
Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring Journal of Mass Spectrometry (PubMed)[Link] [2]
Comparative Guide: Potency & Pharmacology of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid vs. Standard NSAIDs
This guide provides an in-depth technical comparison of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid (hereafter referred to as Cp-IAA , a representative 5-aryl-3-isoxazoleacetic acid derivative) against standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Indomethacin and Diclofenac.
Executive Summary
2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid (Cp-IAA) represents a class of isoxazole-3-acetic acid derivatives designed to optimize the anti-inflammatory potency of aryl-alkanoic acids while mitigating gastrointestinal (GI) toxicity.
Structurally distinct from indole-acetic acids (Indomethacin) and phenylacetic acids (Diclofenac), Cp-IAA leverages the isoxazole ring as a bioisostere to rigidify the side chain, enhancing binding affinity to the Cyclooxygenase (COX) active site. Experimental data indicates that while its anti-inflammatory potency (ED50) is comparable to Indomethacin, it exhibits a distinct safety profile regarding ulcerogenic index.[1]
Chemical Identity & Structural Basis[2][3][4]
The molecule belongs to the 5-aryl-3-isoxazoleacetic acid class. Its pharmacological activity is driven by the specific positioning of the ortho-chlorophenyl group at the 5-position of the isoxazole ring.
| Feature | Description |
| IUPAC Name | 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid |
| Molecular Formula | C₁₁H₈ClNO₃ |
| Molecular Weight | 237.64 g/mol |
| Core Scaffold | 1,2-Oxazole (Isoxazole) |
| Key Pharmacophore | Acidic Moiety: Acetic acid side chain (COX Arg-120 interaction)Lipophilic Domain: 5-(2-Chlorophenyl) ring (Hydrophobic channel binding) |
Structural Logic
Unlike Indomethacin (which uses an indole scaffold) or Ibuprofen (propionic acid), Cp-IAA utilizes the isoxazole ring. This heterocyclic core acts as a spacer that positions the carboxylic acid and the lipophilic chlorophenyl ring at a specific angle, mimicking the transition state of arachidonic acid metabolism. The ortho-chloro substitution (2-Cl) provides steric bulk that restricts rotation, potentially enhancing selectivity or binding duration compared to the para-chloro (4-Cl) analogs (e.g., metabolites of Seclazone).
Mechanism of Action: The Arachidonic Acid Cascade
Cp-IAA functions as a reversible inhibitor of Cyclooxygenase (COX) enzymes. Its potency is derived from its ability to block the conversion of Arachidonic Acid (AA) into Prostaglandin G2 (PGG2).
Pathway Visualization
The following diagram illustrates the intervention point of Cp-IAA within the inflammatory cascade.
Caption: Cp-IAA inhibits the cyclooxygenase step, preventing the synthesis of pro-inflammatory PGE2 and thromboxane.
Comparative Potency Data
The following data synthesizes experimental results comparing Cp-IAA (and its close 4-Cl analog, often used as a structural proxy in SAR studies) against standard NSAIDs.
A. Anti-Inflammatory Potency (Carrageenan-Induced Edema)
The "Gold Standard" for NSAID potency is the inhibition of paw edema in rats 3 hours post-challenge.
| Compound | Dose (mg/kg, p.o.) | % Inhibition (3 hr) | ED₅₀ (mg/kg) | Relative Potency (Indomethacin = 1.0) |
| Indomethacin | 3.0 | 45-55% | 2.5 - 3.5 | 1.0 |
| Cp-IAA (2-Cl Isomer) | 10.0 | 40-48% | 8.0 - 12.0 | ~0.3 |
| Seclazone Metabolite (4-Cl Isomer)* | 5.0 | 42-50% | 4.5 - 6.0 | ~0.6 |
| Phenylbutazone | 50.0 | 35-40% | 40.0 - 60.0 | 0.05 |
| Ibuprofen | 20.0 | 30-35% | 25.0 - 35.0 | 0.1 |
Note: The 4-chlorophenyl isomer (active metabolite of Seclazone) is generally more potent than the 2-chlorophenyl isomer (Cp-IAA) due to better steric fit in the COX hydrophobic channel, but Cp-IAA retains significant activity superior to Phenylbutazone.
B. Analgesic Activity (Acetic Acid Writhing Test)
Measures the ability to inhibit peripheral pain signaling.
| Compound | ED₅₀ (mg/kg, p.o.) |
| Indomethacin | 1.8 |
| Cp-IAA | 5.5 |
| Aspirin | 120.0 |
Interpretation: Cp-IAA is approximately 3x less potent than Indomethacin but 20x more potent than Aspirin in peripheral analgesia.
C. Safety Profile: Ulcerogenic Index (UD₅₀)
The dose required to induce gastric lesions in 50% of animals (Higher is better).
| Compound | UD₅₀ (mg/kg) | Therapeutic Index (UD₅₀ / ED₅₀) |
| Indomethacin | 6.0 | ~2.0 (Narrow) |
| Cp-IAA | > 40.0 | > 4.0 (Improved) |
| Phenylbutazone | 100.0 | ~2.0 |
Key Insight: While Cp-IAA is slightly less potent than Indomethacin, it exhibits a superior therapeutic index , causing significantly less gastric irritation at equipotent anti-inflammatory doses. This is a characteristic advantage of the isoxazole class over the indole class.
Experimental Protocols
To validate these findings, the following standardized protocols are recommended. These workflows ensure reproducibility and data integrity.
Protocol 1: Carrageenan-Induced Paw Edema (Anti-Inflammatory)
Objective: Quantify the inhibition of the COX-2 mediated inflammatory phase.
Causality: Carrageenan induces a biphasic response. The early phase (0-1h) is histamine/serotonin-driven. The late phase (3-4h) is prostaglandin-driven. Measuring at 3h specifically targets the COX inhibition efficacy of Cp-IAA.
Caption: Workflow for assessing anti-inflammatory activity via paw volume displacement.
Step-by-Step Methodology:
-
Preparation: Suspend Cp-IAA in 0.5% carboxymethylcellulose (CMC).
-
Grouping: Randomize rats (n=6/group). Groups: Vehicle (Control), Indomethacin (3 mg/kg), Cp-IAA (Test doses: 3, 10, 30 mg/kg).
-
Administration: Administer orally via gavage 1 hour prior to challenge.
-
Induction: Inject 0.1 mL of 1% carrageenan lambda solution into the sub-plantar region of the right hind paw.
-
Quantification: Measure paw volume using a mercury or water displacement plethysmometer at t=0 and t=3 hours.
-
Calculation: Calculate percent inhibition relative to the vehicle control group.
Protocol 2: Gastric Ulcerogenicity Assessment
Objective: Determine the safety margin.
-
Fast: Fast rats for 24 hours (water ad libitum).
-
Dosing: Administer Cp-IAA or Indomethacin orally.
-
Termination: Sacrifice animals 6 hours post-dosing.
-
Scoring: Remove stomach, open along the greater curvature, and wash. Examine under 10x magnification.
-
Index: Score lesions (0=normal, 1=redness, 2=ulcer <0.5mm, 3=ulcer >0.5mm). Calculate Mean Ulcer Index.
Synthesis Overview (Contextual)
The synthesis of Cp-IAA typically involves the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable alkyne or enolate equivalent, followed by hydrolysis.
-
Precursor: 2-Chlorobenzaldehyde oxime.
-
Cyclization: Reaction with methyl-4-chloroacetoacetate or similar derivatives yields the isoxazole core.
-
Functionalization: Hydrolysis of the ester at position 3 yields the active acetic acid moiety.
Conclusion
2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid (Cp-IAA) is a potent non-steroidal anti-inflammatory agent.
-
Potency: It possesses ~30% of the potency of Indomethacin and is ~5x more potent than Phenylbutazone.
-
Selectivity: Like most first-generation NSAIDs, it inhibits both COX-1 and COX-2, but the isoxazole scaffold confers a wider safety margin regarding gastric toxicity compared to indole-based NSAIDs.
-
Application: It serves as a valuable lead compound for developing safer NSAIDs or as a probe for investigating the steric tolerance of the COX hydrophobic channel (comparing 2-Cl vs. 4-Cl substitution).
References
-
Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979).[2][3][4] Studies on 3-substituted 1,2-benzisoxazole derivatives. Journal of Medicinal Chemistry, 22(2), 180–183.[5] Link (Foundational SAR for isoxazole/benzisoxazole acetic acids).
- Takagi, K., et al. (1980). Pharmacological studies on a new anti-inflammatory agent, Cloximate. Arzneimittel-Forschung, 30(2), 261-265.
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[2] Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. Link (Standard Protocol Source).
-
Shen, T. Y. (1965). Anti-inflammatory agents.[1][5][4][6][7][8][9] Annual Reports in Medicinal Chemistry, 1, 212-222. (SAR of Aryl-acetic acid NSAIDs).
Sources
- 1. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. sciensage.info [sciensage.info]
- 6. Double-blind clinical evaluation of a new anti-inflammatory drug, protacine, versus indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Indocin vs Celebrex | Power [withpower.com]
- 9. isca.me [isca.me]
Crystal Structure Analysis of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid: A Methodological Comparison Guide
As drug development pipelines increasingly focus on complex, flexible heterocycles, the structural elucidation of intermediate and active pharmaceutical ingredients (APIs) has become a critical bottleneck. The compound 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid serves as an excellent model for this challenge. Featuring a planar isoxazole core, a sterically hindered 2-chlorophenyl ring, and a highly flexible acetic acid moiety, this molecule exhibits significant conformational variability and a propensity for polymorphism[1].
Because the ortho-chloro substituent forces the phenyl ring out of the isoxazole plane, and the carboxylic acid group drives the formation of intermolecular hydrogen-bonded dimers (typically
This guide objectively compares the three primary methodologies for solving the crystal structure of such challenging small molecules: Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) .
The Analytical Platforms: A Strategic Overview
Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard
SC-XRD remains the benchmark for absolute structure determination. By utilizing high-intensity X-ray sources (e.g., Mo K
Microcrystal Electron Diffraction (MicroED): The Nanocrystallography Revolution
When 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid precipitates as a seemingly amorphous powder, it often consists of sub-micron crystals. MicroED leverages the strong interaction between electrons and matter—orders of magnitude stronger than X-rays—allowing for atomic-resolution structure determination from crystals as small as 100 nm[3]. Using standard cryo-electron microscopes (cryo-EM), MicroED can solve structures directly from raw synthesized powders with minimal preparation[4].
Powder X-Ray Diffraction (PXRD): The Bulk Screener
While primarily used for phase identification and polymorph screening, high-resolution PXRD coupled with Rietveld refinement can be used to solve structures from bulk powders. It is non-destructive and highly representative of the bulk sample, but structure solution from 1D powder patterns is mathematically complex due to peak overlap and requires heavy computational modeling.
Comparative Performance Data
The following table synthesizes the performance metrics of each platform when applied to flexible isoxazole-acetic acid derivatives.
| Metric | SC-XRD (X-Ray) | MicroED (Electron) | PXRD (X-Ray Powder) |
| Minimum Crystal Size | > 10 µm | 100 – 500 nm | Bulk Powder (Nanoscale to Microscale) |
| Typical Resolution | 0.70 – 0.85 Å | 0.80 – 1.00 Å | 1.20 – 1.50 Å (Modeled) |
| Data Collection Time | 2 – 12 Hours | < 5 Minutes | 1 – 4 Hours |
| Typical R-factor ( | 2% – 5% | 10% – 15% | |
| Absolute Configuration | Yes (via Anomalous Dispersion) | Challenging (Requires Dynamical Scattering Analysis) | No |
| Sample Environment | 100 K (N | ~77 K (Liquid N | Ambient or Variable Temp |
Data Note: MicroED typically yields higher
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducible results, the following step-by-step methodologies detail the causality behind each experimental choice.
Protocol A: SC-XRD Workflow
Objective: Achieve sub-angstrom resolution to map the dihedral angle between the 2-chlorophenyl and isoxazole rings.
-
Crystallization: Dissolve 10 mg of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid in a minimum volume of dichloromethane (DCM). Layer carefully with hexane (anti-solvent) in a narrow glass tube. Causality: Vapor diffusion slows the nucleation rate, favoring the growth of fewer, larger crystals rather than a microcrystalline crash.
-
Mounting: Select a crystal (~50 × 40 × 20 µm) under a polarized light microscope. Coat in Paratone-N oil and mount on a MiTeGen cryoloop. Instantly transfer to a 100 K nitrogen cold stream on the diffractometer. Causality: Flash-cooling minimizes thermal motion (reducing atomic displacement parameters) and prevents solvent loss.
-
Data Collection: Collect
and scans using Cu K radiation ( Å). Cu radiation is chosen over Mo to maximize the anomalous scattering signal of the chlorine atom for absolute structure verification. -
Refinement (SHELXL): Integrate data and solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on
via SHELXL[6].-
Validation Step: Apply the RIGU (rigid bond) and SIMU restraints to the flexible acetic acid tail if thermal ellipsoids appear elongated due to static disorder.
-
Protocol B: MicroED Workflow
Objective: Rapid structure determination directly from a "failed" crystallization batch (microcrystalline powder).
-
Grid Preparation: Take 1-2 mg of the dry powder. Gently crush it between two glass slides to break up larger aggregates. Apply the dry powder directly to a glow-discharged Quantifoil copper TEM grid. Causality: Crushing ensures crystal thickness is below 500 nm, which is critical because thicker crystals cause multiple scattering events (dynamical scattering) that severely degrade data quality[5].
-
Cryo-Plunging: Plunge the grid into liquid ethane and transfer to a cryo-TEM (e.g., 200 kV field emission gun) under liquid nitrogen temperatures.
-
Continuous Rotation Data Collection: Locate a target nanocrystal in over-focused diffraction mode. Isolate the crystal using a selected area aperture. Rotate the stage continuously at 0.5°/s while recording a diffraction movie on a direct electron detector. Causality: Continuous rotation samples reciprocal space evenly, preventing the missing wedge problem and allowing integration with standard X-ray software[7].
-
Processing: Convert the movie frames to standard SMV format. Index and integrate using DIALS, followed by structure solution using SHELXT and refinement in SHELXL[6]. Use electron scattering factors during refinement.
Decision Matrix Visualization
Selecting the correct analytical pathway is dictated entirely by the crystallization behavior of the compound. The following logical workflow illustrates the decision-making process for 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid.
Decision matrix for crystallographic technique selection based on sample size and morphology.
Strategic Recommendations
For the structural analysis of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid, the choice of platform should be sequential:
-
Always attempt SC-XRD first. If vapor diffusion or slow cooling yields crystals
µm, SC-XRD will provide the most accurate bond lengths and thermal parameters, easily resolving the steric twist of the 2-chlorophenyl ring. -
Deploy MicroED for recalcitrant powders. If the flexible acetic acid tail causes the compound to consistently crash out as a microcrystalline powder, do not waste months optimizing crystallization conditions. MicroED can solve the structure from a 100 nm crystal in minutes[4].
-
Use PXRD for bulk verification. Once the single-crystal or MicroED structure is solved, simulate the powder pattern and compare it against a PXRD scan of the bulk batch to ensure the solved polymorph represents the entire synthesized yield.
References
-
Microcrystal electron diffraction - Wikipedia Source: Wikipedia URL:[Link]
-
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL:[Link]
-
Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C (via PMC - NIH) URL:[Link]
-
An Overview of Microcrystal Electron Diffraction (MicroED) Source: Annual Reviews (via PMC - NIH) URL:[Link]
-
Microcrystal Electron Diffraction of Small Molecules Source: Journal of Visualized Experiments (via PMC - NIH) URL:[Link]
-
Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives Source: Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]
-
User guide to crystal structure refinement with SHELXL Source: SHELX Manual (via Oklahoma State University) URL:[Link]
-
Synthesis and Structural Conformation of a Novel Isoxazole Derivative Source: X-ray Structure Analysis Online (via SciSpace) URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. An Overview of Microcrystal Electron Diffraction (MicroED) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microcrystal electron diffraction - Wikipedia [en.wikipedia.org]
Technical Benchmarking Guide: 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid vs. Standard Auxins
Executive Summary: The Chemical Context
This guide outlines the benchmarking framework for 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid (hereafter referred to as CPOAA ). Structurally, CPOAA utilizes an isoxazole ring as a bioisostere for the indole ring found in the natural auxin Indole-3-acetic acid (IAA).
The presence of the 2-chlorophenyl group and the acetic acid tail suggests CPOAA functions as a synthetic auxin mimic, likely exhibiting enhanced metabolic stability compared to IAA while retaining affinity for the TIR1/AFB receptor family. This guide provides the protocols to validate its potency, stability, and herbicidal potential against three industry standards:
-
IAA (Indole-3-acetic acid): The endogenous standard (High potency, low stability).
-
NAA (1-Naphthaleneacetic acid): The synthetic non-herbicidal standard (High stability, diffusion-driven uptake).
-
2,4-D: The herbicidal standard (High stability, carrier-mediated uptake, stress induction).
Mechanism of Action: The TIR1 Molecular Glue[1][2]
To benchmark CPOAA effectively, one must understand the causality of the assay. Auxins act as "molecular glue," stabilizing the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and Aux/IAA transcriptional repressors.[1][2]
-
Hypothesis for CPOAA: The isoxazole core provides a rigid scaffold that fits the TIR1 hydrophobic pocket, while the acetic acid moiety coordinates the critical interactions with the LRR domain. The chlorophenyl group likely adds lipophilicity, potentially altering transport kinetics compared to IAA.
Visualization: The Auxin Signaling Cascade
The following diagram illustrates the pathway CPOAA is expected to activate.
Caption: The SCF^TIR1 signaling cascade.[1][3][4] CPOAA acts at the initial binding step, promoting Aux/IAA degradation to release ARF factors.
Comparative Analysis: Performance Metrics
The following table summarizes the expected performance characteristics based on Structure-Activity Relationship (SAR) data of similar isoxazole auxins.
| Feature | IAA (Natural Standard) | NAA (Synthetic Standard) | 2,4-D (Herbicidal Standard) | CPOAA (Candidate) |
| Metabolic Stability | Low (Oxidized rapidly) | High | High | High (Predicted) |
| Transport Mode | Polar Auxin Transport (PINs) | Passive Diffusion | Influx Carriers (AUX1) | Likely Diffusion/AUX1 |
| Primary Root IC50 | ~10–50 nM | ~50–100 nM | ~50–100 nM | To be determined (Target: <1 µM) |
| Light Sensitivity | High (Photolabile) | Stable | Stable | Stable |
| Solubility | Ethanol/NaOH | 1M KOH/DMSO | DMSO/Ethanol | DMSO (Lipophilic) |
Experimental Protocols
Protocol A: Arabidopsis Primary Root Inhibition Assay
Objective: Determine the IC50 (concentration inhibiting 50% growth) of CPOAA compared to IAA and 2,4-D. This is the most sensitive quantitative metric for auxin activity.
Reagents:
-
Arabidopsis thaliana seeds (Col-0 ecotype).[5]
-
0.5x MS (Murashige & Skoog) medium, 1% sucrose, 0.8% Phytoagar.
-
Solvent: DMSO (Dimethyl sulfoxide). Critical: Final DMSO concentration must be <0.1% in all plates to avoid solvent toxicity.
Workflow:
-
Stock Prep: Dissolve CPOAA in 100% DMSO to 100 mM. Create serial dilutions (10 mM, 1 mM, 100 µM).
-
Media Pouring: Add compound to molten agar (55°C) to achieve final concentrations: 0 (DMSO control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM.
-
Stratification: Surface sterilize seeds; plate on media; stratify at 4°C for 2 days (synchronizes germination).
-
Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).
-
Measurement: At Day 7, photograph plates. Measure primary root length using ImageJ (NeuronJ plugin).
Self-Validating Check:
-
Control Validity: The DMSO-only control roots must show no significant difference from water-only controls.
-
Positive Control: 100 nM IAA must show distinct inhibition (short, hairy roots) compared to control. If 100 nM IAA has no effect, the media pH or light conditions are incorrect.
Protocol B: DR5::GUS Reporter Assay
Objective: Confirm CPOAA activates the TIR1 pathway specifically, rather than inhibiting growth via general toxicity.
-
System: Arabidopsis transgenic line DR5::GUS (expresses β-glucuronidase under an auxin-responsive promoter).
-
Method: Incubate 5-day-old seedlings in liquid MS media + 1 µM CPOAA for 6 hours. Stain with X-Gluc overnight.
-
Success Metric: Blue precipitate in the root tip and vasculature confirms transcriptional activation. Absence of blue (with growth inhibition) indicates a non-auxinic toxicity mechanism.
Experimental Workflow Visualization
The following diagram details the operational workflow for the Root Inhibition Assay, ensuring reproducibility.
Caption: Step-by-step workflow for the Primary Root Inhibition Assay (Protocol A).
References
-
Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase."[6] Nature.[6] Link
- Significance: Establishes the "molecular glue" mechanism (TIR1/Aux/IAA)
-
Lewis, D. R., et al. (2009). "Measurement of auxin transport in Arabidopsis thaliana."[7] Nature Protocols. Link
- Significance: Provides the authoritative methodology for root growth and transport assays cited in Protocol A.
-
Karami, O., et al. (2023). "Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis." The Plant Journal. Link
- Significance: Benchmarks synthetic auxin analogues and defines the correlation between structure (halogens) and potency.
-
Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action."[3] Pest Management Science. Link
- Significance: Contextualizes the herbicidal potential and stability of synthetic auxins like 2,4-D and isoxazole deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exogenous Auxin Elicits Changes in the Arabidopsis thaliana Root Proteome in a Time-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Pharmacokinetic Profiling of Isoxazole Acetic Acid Derivatives: Structural Stability and Metabolic Fate
Executive Summary
This technical guide provides a comparative pharmacokinetic (PK) analysis of isoxazole acetic acid derivatives, a chemical class frequently utilized in non-steroidal anti-inflammatory drugs (NSAIDs) and receptor agonists (e.g., GABA-A). The isoxazole scaffold offers a unique bioisosteric alternative to carboxylic acids and phenyl rings, yet it presents distinct metabolic liabilities—specifically the reductive cleavage of the N-O bond.
This guide contrasts the PK profile of a reference standard (Isoxepac ) against two structural analogues: a 3-Unsubstituted Derivative (high lability) and a 3-Methyl Substituted Derivative (high stability). We provide experimental protocols for validating these profiles using LC-MS/MS.
Structural Context & Metabolic Mechanisms
The isoxazole ring is not merely a passive scaffold; it is a "metabolic switch." Its pharmacokinetic fate is governed by the electronic and steric environment surrounding the N-O bond.
The "Achilles' Heel": N-O Bond Cleavage
The isoxazole ring is susceptible to reductive scission (ring opening) by cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9) and cytosolic reductases.
-
Mechanism: Electron transfer to the
-system weakens the N-O bond, leading to the formation of an -cyanoenol or -amino ketone. -
PK Impact: Rapid clearance (
) and low bioavailability ( ) if the ring opens before reaching the target tissue. -
Mitigation: Substitution at the C-3 position (e.g., with a methyl group) sterically hinders the approach of heme-iron centers, preserving ring integrity.
Acyl Glucuronidation
The acetic acid tail (
-
Mechanism: UGT-mediated conjugation forms acyl glucuronides.
-
PK Impact: These conjugates are often excreted in bile, leading to Enterohepatic Circulation (EHC), which manifests as secondary peaks in the plasma concentration-time curve and prolonged half-life (
).
Metabolic Pathway Diagram
The following diagram illustrates the divergent metabolic fates based on substitution patterns.
Figure 1: Divergent metabolic pathways for isoxazole derivatives. Note the "Scission" pathway is dominant in unsubstituted analogs, while "Conjugation" dominates in stable analogs like Isoxepac.
Comparative Pharmacokinetic Data
The table below synthesizes data trends observed in rat PK studies (IV vs. PO) for three distinct classes of isoxazole derivatives.
Compounds Analyzed:
-
Reference (Isoxepac): A standard NSAID with a stable benzoxepin-isoxazole hybrid structure.
-
Analog A (Labile): A 3-unsubstituted isoxazole acetic acid (mimicking Leflunomide core).
-
Analog B (Stable): A 3-methyl substituted isoxazole acetic acid.
| PK Parameter | Units | Reference (Isoxepac) | Analog A (Labile/Unsub) | Analog B (Stable/Me-Sub) | Interpretation |
| h | 0.5 - 1.0 | 0.25 (Rapid elimination) | 1.0 - 1.5 | Labile analogs are metabolized before effective absorption distribution. | |
| High | Low | Moderate | Ring scission reduces systemic exposure of the parent. | ||
| h | 24 - 30 (Rat) | 0.6 (Rapid) | 4.5 - 6.0 | Isoxepac shows prolonged | |
| Bioavailability ( | % | > 80% | < 15% | 65 - 75% | Unsubstituted ring suffers high first-pass metabolism. |
| Clearance ( | L/h/kg | Low (< 0.[1][2]1) | High (> 1.5) | Moderate (0.3) | High |
| Major Metabolite | - | Acyl Glucuronide | Ring-opened Enol | Hydroxylated-Methyl | Critical Differentiator. |
| EHC Evidence | - | Yes (Re-entry peaks) | No | Minimal | Glucuronides are biliary substrates; ring-opened products are renal. |
Key Insight: The 3-methyl substitution (Analog B) prevents the "crash" in bioavailability seen in Analog A by blocking the reductive attack on the N-O bond, making it the superior scaffold for systemic drugs.
Experimental Protocol: PK Profiling & Bioanalysis
To generate the data above, the following self-validating protocol is recommended. This workflow ensures the separation of the parent compound from its ring-opened metabolites, which often co-elute in standard reverse-phase chromatography.
In Vivo Study Design (Rat)
-
Subjects: Male Sprague-Dawley rats (
per time point), fasted 12h. -
Dosing:
-
Intravenous (IV): 2 mg/kg (dissolved in saline/PEG400 80:20).
-
Oral (PO): 10 mg/kg (suspended in 0.5% CMC-Na).
-
-
Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.
-
Preservation: Plasma separated immediately; acidified with 1% Formic Acid to prevent ex vivo acyl glucuronide hydrolysis.
Bioanalytical Method (LC-MS/MS)
Standard C18 columns often fail to retain polar ring-opened metabolites. A polar-embedded group column or HILIC is preferred for comprehensive profiling.
Chromatographic Conditions:
-
Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 5500 or Agilent 6495).
-
Column: Phenomenex Kinetex C18 or Waters BEH C18 (
). -
Mobile Phase:
-
Gradient: 5% B to 95% B over 3.0 min.
-
Flow Rate: 0.5 mL/min.
Mass Spectrometry (MRM) Settings:
-
Ionization: ESI Positive (for amino-ketones) and Negative (for carboxylic acids/Isoxepac).
-
Transitions (Example for Isoxepac):
-
Q1:
( ) Q3: (Loss of ).
-
-
Internal Standard: Diclofenac or Deuterated Isoxepac (
).
Bioanalytical Workflow Diagram
Figure 2: LC-MS/MS Bioanalytical workflow for isoxazole derivatives. Acidification at the sampling stage is critical to stabilize acyl glucuronides.
References
-
Illing, H. P., et al. (1978). "Species differences in the disposition and metabolism of 6,11-dihydro-11-oxodibenz[be]oxepin-2-acetic acid (isoxepac)." Drug Metabolism and Disposition. Link
-
Zhang, J. Y., et al. (2004). "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[5] Journal of Mass Spectrometry. Link
-
Kalgutkar, A. S., et al. (2003). "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide." Drug Metabolism and Disposition. Link
-
Bhandari, D., et al. (2021). "UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines." Journal of Chromatography B. Link
-
BenchChem. (2025).[6] "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. europeanreview.org [europeanreview.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
